Gboxin
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)acetate;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N2O2.ClH/c1-6-21-23(5)18-9-7-8-10-19(18)24(21)14-22(25)26-20-13-16(4)11-12-17(20)15(2)3;/h7-10,15-17,20H,6,11-14H2,1-5H3;1H/q+1;/p-1/t16-,17+,20-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWVTCCKVGOTBG-VYZBTARASA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=[N+](C2=CC=CC=C2N1CC(=O)OC3CC(CCC3C(C)C)C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=[N+](C2=CC=CC=C2N1CC(=O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2101315-36-8 | |
| Record name | 1H-Benzimidazolium, 2-ethyl-1-methyl-3-[2-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-2-oxoethyl]-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2101315-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
The Role of Mitochondrial pH in Gboxin Accumulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism by which mitochondrial pH governs the accumulation and selective toxicity of Gboxin, a potent inhibitor of oxidative phosphorylation in cancer cells. This document outlines the key scientific principles, presents quantitative data from pivotal studies, details experimental protocols for investigating this phenomenon, and provides visual representations of the underlying pathways and workflows.
Core Principle: Exploiting the Aberrant pH of Cancer Mitochondria
This compound is a novel small molecule that has demonstrated remarkable selectivity in targeting glioblastoma (GBM) and other cancer cells while sparing normal, healthy cells.[1][2][3][4] The foundation of this selectivity lies in the distinct bioenergetic state of cancer cell mitochondria.
Cancer cells frequently exhibit a hyperpolarized mitochondrial membrane potential, which results in a more alkaline mitochondrial matrix compared to non-cancerous cells.[1][3] this compound, being a positively charged molecule, leverages this elevated proton gradient.[1][5] Its positive charge drives its accumulation within the negatively charged and alkaline environment of the cancer cell's mitochondrial matrix. This targeted accumulation leads to a high local concentration of this compound, enabling it to effectively inhibit its target, the F0F1 ATP synthase (Complex V of the electron transport chain), thereby shutting down cellular energy production and inducing cell death.[1][2][3][4]
In contrast, normal cells, with their lower mitochondrial membrane potential and less alkaline matrix, do not accumulate this compound to toxic levels.[6][7] Furthermore, healthy cells often possess a functional mitochondrial permeability transition pore (mPTP), which can regulate the mitochondrial pH and extrude excess cations like this compound, conferring resistance to its effects.[1][5] Many cancer cells, including glioblastoma, exhibit dysfunctional mPTP, further enhancing their susceptibility to this compound.[1][5]
Quantitative Data Summary
The selective efficacy of this compound is quantitatively demonstrated by its half-maximal inhibitory concentration (IC50) in various cell lines. The following tables summarize key findings from foundational studies.
Table 1: this compound IC50 Values in Glioblastoma vs. Non-Cancerous Cells
| Cell Line | Cell Type | This compound IC50 (nM) | Reference |
| HTS | Mouse Glioblastoma | ~150 | [1] |
| ts12017 | Human Glioblastoma | ~1000 | [1] |
| ts1156 | Human Glioblastoma | ~1000 | [1] |
| ts603 | Human Glioblastoma | ~1000 | [1] |
| MEFs | Mouse Embryonic Fibroblasts | >5000 | [1] |
| Astrocytes | Mouse Astrocytes | >5000 | [1] |
| NSCs | Mouse Neural Stem/Progenitor Cells | >1500 | [1] |
Table 2: Effect of mPTP Inhibition on this compound Sensitivity in Resistant Cells
| Cell Line | Treatment | This compound IC50 | Fold Sensitization | Reference |
| MEFs | This compound alone | > 5 µM | - | [1] |
| MEFs | This compound + 1 µM Cyclosporin A | < 500 nM | >10-fold | [1] |
| Daoy | This compound alone | 8256 nM | - | |
| Daoy | This compound + 1 µM Cyclosporin A | 1867 nM | ~4.4-fold |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of this compound action and the experimental strategies to probe it are crucial for a comprehensive understanding. The following diagrams, rendered in Graphviz DOT language, illustrate these concepts.
This compound's Mechanism of Action
Caption: this compound's mechanism of action in cancer cells.
Experimental Workflow for Demonstrating pH-Dependent Accumulation
Caption: Experimental workflow to validate the role of mPTP and pH in this compound accumulation.
Logical Relationship of Key Factors in this compound Sensitivity
Caption: Logical relationship between mitochondrial pH, mPTP, and this compound sensitivity.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the foundational research on this compound.
Oxygen Consumption Rate (OCR) Assay
This protocol is adapted for use with a Seahorse XF Analyzer to measure the effect of this compound on mitochondrial respiration.
-
Cell Seeding:
-
Seed cells (e.g., HTS or MEFs) in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Incubate overnight under standard cell culture conditions (37°C, 5% CO2).
-
-
Assay Preparation:
-
On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with 1 mM pyruvate, 2 mM glutamine, and 10 mM glucose, pH 7.4.
-
Incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
-
Compound Loading:
-
Prepare stock solutions of this compound, oligomycin, FCCP, and a mixture of rotenone and antimycin A in the supplemented XF Base Medium.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Initiate the assay protocol. A typical protocol involves:
-
Basal OCR measurement (3-4 cycles).
-
Injection of this compound (at various concentrations) or vehicle control, followed by OCR measurement (3-4 cycles).
-
Injection of oligomycin (e.g., 1 µM final concentration) to inhibit ATP synthase, followed by OCR measurement (3-4 cycles).
-
Injection of FCCP (e.g., 1 µM final concentration, requires optimization for each cell line) to uncouple the proton gradient and measure maximal respiration, followed by OCR measurement (3-4 cycles).
-
Injection of rotenone (e.g., 0.5 µM final concentration) and antimycin A (e.g., 0.5 µM final concentration) to inhibit Complex I and III, respectively, shutting down mitochondrial respiration, followed by OCR measurement (3-4 cycles).
-
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Analyze the changes in basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption in response to this compound treatment.
-
Mitochondrial Membrane Potential Assay
This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRE) to assess changes in mitochondrial membrane potential.
-
Cell Preparation:
-
Seed cells in a suitable imaging plate (e.g., 96-well black, clear-bottom plate) and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with this compound or control vehicle for the desired duration.
-
-
TMRE Staining:
-
Prepare a working solution of TMRE in pre-warmed complete cell culture medium (e.g., 100 nM, concentration may need optimization depending on the cell line).
-
Remove the treatment medium and add the TMRE-containing medium to the cells.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
-
Imaging and Analysis:
-
Wash the cells with pre-warmed PBS.
-
Add fresh pre-warmed medium or PBS for imaging.
-
Acquire images using a fluorescence microscope with appropriate filters for TMRE (e.g., excitation ~549 nm, emission ~575 nm).
-
Alternatively, for quantitative analysis, use a fluorescence plate reader or flow cytometer.
-
A positive control for mitochondrial depolarization, such as FCCP (e.g., 10 µM), should be included.
-
Biotinylated-Gboxin (B-Gboxin) Pull-Down Assay
This assay identifies proteins that interact with this compound within the mitochondria.
-
Cell Treatment and Lysis:
-
Treat cells with B-Gboxin (e.g., 1 µM) or a control (unbiotinylated this compound or DMSO) for a specified time (e.g., 1 hour).
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Pull-Down:
-
Incubate the cell lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C with gentle rotation to capture the B-Gboxin and its interacting proteins.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the proteins by Western blotting using antibodies against specific mitochondrial proteins (e.g., subunits of the ATP synthase) or by mass spectrometry for unbiased identification of interacting partners.
-
Clickable-Gboxin (C-Gboxin) Mitochondrial Accumulation Assay
This protocol visualizes the accumulation of this compound in mitochondria using a clickable analog.[1]
-
Cell Treatment:
-
Treat cells with C-Gboxin (e.g., 350 nM) for the desired time.
-
-
UV Crosslinking:
-
Expose the cells to UV light to crosslink the C-Gboxin to its target proteins.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent such as Triton X-100 or saponin.
-
-
Click Chemistry Reaction:
-
Perform the click reaction by incubating the cells with an azide-conjugated fluorophore (e.g., Alexa Fluor 488 Azide) in the presence of a copper (I) catalyst (e.g., from a CuSO4 and sodium ascorbate mixture) and a copper-chelating ligand.
-
-
Immunofluorescence Co-staining (Optional):
-
To confirm mitochondrial localization, co-stain the cells with an antibody against a mitochondrial marker protein (e.g., SDHA, a subunit of Complex II).
-
Use a secondary antibody conjugated to a different fluorophore.
-
-
Imaging:
-
Mount the coverslips and acquire images using a confocal fluorescence microscope.
-
Analyze the co-localization of the C-Gboxin signal with the mitochondrial marker.
-
Conclusion
The selective accumulation of this compound in cancer cell mitochondria, driven by the elevated mitochondrial pH, represents a paradigm-shifting approach in cancer therapeutics. This technical guide provides the foundational knowledge, quantitative evidence, and detailed methodologies for researchers and drug developers to explore and leverage this unique mechanism of action. A thorough understanding of the interplay between mitochondrial pH, mPTP function, and this compound's chemical properties is paramount for the continued development of this promising class of anti-cancer agents.
References
- 1. This compound is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. This compound is an oxidative phosphorylation inhibitor that targets glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer cell-mitochondria hybrid membrane coated this compound loaded nanomedicines for glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
Gboxin's Impact on Cancer Cell Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms and cellular consequences of Gboxin, a potent inhibitor of oxidative phosphorylation, on cancer cell metabolism. The information presented herein is curated from peer-reviewed scientific literature and is intended to support ongoing research and drug development efforts in oncology.
Core Mechanism of Action: Targeting Mitochondrial ATP Synthase
This compound is a small molecule that selectively inhibits the growth of various cancer cells, including glioblastoma and cervical cancer, while exhibiting minimal toxicity to normal cells.[1][2][3][4][5] Its primary mechanism of action is the direct inhibition of mitochondrial F0F1 ATP synthase (Complex V), a critical enzyme in the oxidative phosphorylation (OXPHOS) pathway.[1][2][3][5][6][7] This inhibitory effect is rapid, irreversible, and dependent on the high mitochondrial membrane potential and alkaline matrix pH characteristic of many cancer cells.[2][3] By disrupting ATP synthase function, this compound effectively halts the production of ATP through oxidative phosphorylation, leading to a severe energy crisis within the cancer cell.
Impact on Cancer Cell Metabolism
The inhibition of OXPHOS by this compound triggers a cascade of metabolic and signaling events within cancer cells.
Oxidative Phosphorylation
As a direct inhibitor of ATP synthase, this compound's most prominent effect is the sharp and sustained reduction in the oxygen consumption rate (OCR) in susceptible cancer cells.[2][3][5] This indicates a profound and irreversible blockade of the mitochondrial respiratory chain.
Glycolysis
The impact of this compound on glycolysis appears to be a compensatory response to the shutdown of oxidative phosphorylation. In cervical cancer cells cultured under low-glucose conditions, treatment with this compound resulted in an increase in glucose uptake.[1] However, this was not accompanied by a significant rise in lactate secretion or changes in the expression levels of key glycolytic enzymes, suggesting that while cancer cells attempt to upregulate glycolysis to meet their energy demands, this compensatory mechanism may be insufficient to overcome the ATP deficit induced by this compound.[1]
Quantitative Effects of this compound on Cancer Cell Metabolism
The following table summarizes the key quantitative data on the effects of this compound on cancer cell metabolism, as reported in the cited literature.
| Parameter | Cancer Cell Type | This compound Concentration | Observed Effect | Reference |
| IC50 | Glioblastoma Stem Cells (GSCs) | 150 nM | Potent inhibition of cell proliferation | [7] |
| Oxygen Consumption Rate (OCR) | Glioblastoma (HTS cells) | 1 µM | Rapid and irreversible compromise of oxygen consumption | [3] |
| ATP Production | U87MG and X01 cells | 800 nM | Sharp reduction in ATP levels | [7] |
| Glucose Uptake | Cervical Cancer Cells (low glucose) | Not Specified | Enhanced glucose uptake | [1] |
| Lactate Secretion | Cervical Cancer Cells (low glucose) | Not Specified | No statistically significant increase | [1] |
Signaling Pathways and Cellular Fate
The metabolic crisis induced by this compound activates downstream signaling pathways that ultimately determine the cancer cell's fate.
AMPK Signaling Pathway
The depletion of cellular ATP leads to the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1] AMPK acts as a master regulator of cellular energy homeostasis, and its activation under these conditions initiates a series of events aimed at restoring energy balance, though often unsuccessfully in the face of complete OXPHOS inhibition.
Caption: this compound inhibits ATP synthase, leading to decreased ATP and AMPK activation.
Induction of Cell Death
The sustained energy stress and metabolic imbalance caused by this compound treatment culminate in the induction of multiple forms of programmed cell death, including apoptosis, autophagy, and ferroptosis, particularly in nutrient-deprived conditions like a low-glucose environment.[1] this compound has also been shown to cause cell cycle arrest.[3]
Caption: this compound-induced energy crisis leads to multiple forms of cell death.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay
-
Principle: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Protocol:
-
Seed cancer cells (e.g., glioblastoma stem cells) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add a viability reagent such as Cell Counting Kit-8 (CCK-8) or perform an MTT assay.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log of this compound concentration.
-
Oxygen Consumption Rate (OCR) Measurement
-
Principle: To measure the rate of oxygen consumption as an indicator of mitochondrial respiration.
-
Protocol:
-
Seed cancer cells in a Seahorse XF cell culture microplate.
-
The following day, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., pyruvate, glutamine, and glucose) and incubate in a non-CO2 incubator.
-
Load the sensor cartridge with this compound and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) for a mitochondrial stress test.
-
Place the microplate in the Seahorse XF Analyzer to measure real-time OCR before and after the injection of the compounds.
-
ATP Measurement Assay
-
Principle: To quantify the intracellular ATP levels.
-
Protocol:
-
Culture cancer cells and treat them with this compound for the desired time.
-
Lyse the cells to release the intracellular ATP.
-
Use a luciferin/luciferase-based ATP assay kit. The luminescence generated is proportional to the amount of ATP.
-
Measure the luminescence using a luminometer.
-
Normalize the ATP levels to the total protein concentration of the cell lysate.
-
Glucose Uptake Assay
-
Principle: To measure the rate at which cells take up glucose from the culture medium.
-
Protocol:
-
Culture cells in the presence or absence of this compound.
-
Incubate the cells with a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), for a defined period.
-
Wash the cells to remove the extracellular 2-NBDG.
-
Measure the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader.
-
Western Blotting for Signaling Proteins
-
Principle: To detect the levels of specific proteins involved in signaling pathways (e.g., AMPK, p-AMPK).
-
Protocol:
-
Treat cells with this compound and prepare cell lysates.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate it with primary antibodies specific to the target proteins (e.g., anti-AMPK, anti-phospho-AMPK).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Caption: General experimental workflow for studying this compound's effects.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is an oxidative phosphorylation inhibitor that targets glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Cancer cell-mitochondria hybrid membrane coated this compound loaded nanomedicines for glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
Gboxin's selectivity for cancer cells vs normal cells
An In-depth Technical Guide to the Cancer-Selective Cytotoxicity of Gboxin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel small molecule identified through high-throughput screening that exhibits potent and selective cytotoxicity towards cancer cells, particularly glioblastoma (GBM), while largely sparing normal, non-cancerous cells.[1][2] This selectivity is not linked to specific oncogenic mutations but rather exploits a fundamental metabolic characteristic of many cancer cells: an elevated mitochondrial membrane potential.[1][3] this compound, a positively charged molecule, accumulates in the highly electronegative mitochondrial matrix of tumor cells, where it inhibits the F0F1 ATP synthase (Complex V) of the oxidative phosphorylation (OXPHOS) system.[3][4][5] This targeted disruption of energy metabolism leads to an energy crisis and subsequent cell death. In contrast, normal cells, which possess a lower mitochondrial membrane potential and functional mitochondrial permeability transition pores (mPTP) for pH regulation, do not accumulate this compound to toxic levels.[1][3] This document provides a comprehensive overview of the mechanism, quantitative efficacy, and experimental validation of this compound's cancer-selective action.
Core Mechanism of Selectivity
The preferential targeting of cancer cells by this compound is predicated on distinct bioenergetic and physiological differences between cancerous and normal mitochondria.
-
Elevated Mitochondrial Proton Gradient in Cancer Cells: Many cancer cells, including glioblastoma, maintain a hyperpolarized inner mitochondrial membrane, resulting in a higher proton gradient (ΔΨm) and a more alkaline matrix pH compared to normal cells.[1][3]
-
This compound's Physicochemical Properties: this compound is a cationic molecule. This positive charge is crucial for its mechanism of action.[1][3]
-
Electrophoretic Accumulation: Driven by the strong electrochemical gradient, the positively charged this compound is electrophoretically drawn into and trapped within the negatively charged mitochondrial matrix of cancer cells.[1]
-
Dysfunctional mPTP in Cancer Cells: this compound resistance in normal cells is associated with a functional mitochondrial permeability transition pore (mPTP), which helps regulate mitochondrial pH. In many cancer cells, blunted mPTP activity prevents the efflux of this compound, further enhancing its accumulation to cytotoxic concentrations.[1][3]
-
Targeted Inhibition of F0F1 ATP Synthase: Once concentrated in the mitochondrial matrix, this compound inhibits the F0F1 ATP synthase, a critical component of the OXPHOS pathway responsible for ATP generation.[4][5][6] This leads to a rapid and irreversible collapse of mitochondrial respiration and cellular energy production, triggering cell death.[1]
Caption: Mechanism of this compound's selective toxicity in cancer vs. normal cells.
Downstream Signaling Consequences
Inhibition of oxidative phosphorylation by this compound triggers specific stress response pathways in cancer cells.
-
ATF4 Stress Response: this compound treatment leads to the upregulation of Activating Transcription Factor 4 (ATF4), a key mediator of the integrated stress response. This response is observed specifically in this compound-sensitive cancer cells.[1]
-
mTOR Pathway Inhibition: Concurrently with ATF4 induction, this compound causes a decrease in the phosphorylation of the ribosomal protein S6 (p-S6).[1] S6 is a downstream target of the mTOR signaling pathway, which is a central regulator of cell growth and proliferation and is often hyperactivated in cancers like GBM.[7][8] The reduction in p-S6 indicates that this compound's metabolic disruption leads to the suppression of this critical pro-growth pathway.
Caption: Downstream signaling effects of this compound in cancer cells.
Quantitative Data: In Vitro Selectivity
The selectivity of this compound is quantified by comparing its half-maximal inhibitory concentration (IC50) across various cancer and normal cell lines. A lower IC50 value indicates higher potency.
| Cell Line Type | Cell Line Name | Organ of Origin | IC50 (nM) | Reference |
| Cancer Cells | ||||
| Mouse Glioblastoma | HTS (High Throughput Spheres) | Brain | ~150 | [1] |
| Human Glioblastoma | ts12017, ts1156, ts603 | Brain | ~1000 (1 µM) | [1] |
| Human Leukemia | U937 | Blood | Sensitive (IC50 not specified) | [1][9] |
| Human Lung Carcinoma | NCI-H82 | Lung | Sensitive (IC50 not specified) | [1][9] |
| Human Medulloblastoma | Daoy | Brain | ~8256 (Resistant) | [1][9] |
| Normal Cells | ||||
| Mouse Embryonic Fibroblasts | MEFs | Embryo | Resistant (>10-fold higher than HTS) | [1] |
| Mouse Neonatal Astrocytes | Astrocytes | Brain | Resistant | [1][2] |
| Mouse Neural Stem Cells | NSCs | Brain | ~1500 (>10-fold higher than HTS) | [1] |
Note: "Resistant" indicates that a specific IC50 value was not reached within the tested concentration range, demonstrating a significant therapeutic window.
Key Experimental Protocols
The following are detailed methodologies used to characterize this compound's activity.
Cell Viability and IC50 Determination
This protocol is used to measure the dose-dependent effect of this compound on the viability of cell populations.
-
Cell Plating: Seed cells (e.g., primary GBM spheres, MEFs, astrocytes) in 96-well plates at an appropriate density in serum-free media under low oxygen (5%) conditions.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0 to 15 µM) in the appropriate vehicle (e.g., DMSO). Add the compound dilutions to the cell plates.[6] Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., cycloheximide) as a positive control.
-
Incubation: Incubate the plates for a specified period, typically 96 hours, under standard culture conditions (37°C, 5% CO2).[1]
-
Viability Assessment: Use a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Add the reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the luminescence readings to the vehicle-only controls. Plot the normalized viability against the logarithm of this compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
Oxygen Consumption Rate (OCR) Measurement
This protocol assesses the real-time impact of this compound on mitochondrial respiration.
Caption: Experimental workflow for Oxygen Consumption Rate (OCR) analysis.
-
Cell Plating: Seed cells into a Seahorse XF96 cell culture microplate and allow them to adhere.
-
Assay Preparation: The day of the assay, replace the culture medium with a low-buffer Seahorse XF assay medium and incubate the plate in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.
-
Compound Loading: Load the injection ports of the sensor cartridge with the compounds to be tested. A typical sequence is:
-
Port A: this compound (e.g., 1-10 µM) or vehicle (DMSO).
-
Port B: Oligomycin (to inhibit ATP synthase).
-
Port C: FCCP (an uncoupling agent to measure maximal respiration).
-
Port D: Rotenone and Antimycin A (to shut down mitochondrial respiration completely).
-
-
Measurement: Place the cell plate into the Seahorse XF Analyzer. The instrument lowers the sensors into the wells, creating a transient microchamber. It measures the oxygen concentration over time to determine the OCR.
-
Sequential Injection: The instrument automatically injects the compounds at pre-programmed time points and continues to measure OCR after each injection.
-
Data Analysis: The resulting OCR profile reveals the acute effect of this compound on basal and maximal mitochondrial respiration. This compound causes a rapid and sustained drop in OCR in sensitive cells.[1][5]
Biotin Pull-Down Assay for Target Identification
This protocol is used to identify the direct binding partners of this compound within the cell.
-
Biotinylated Probe: Synthesize a this compound analog containing a biotin tag (B-Gboxin).[1]
-
Cell Treatment: Treat HTS cells with B-Gboxin. As a control for specificity, pre-incubate a separate batch of cells with an excess of unlabeled this compound before adding B-Gboxin.
-
Cell Lysis: Lyse the treated cells to release proteins.
-
Affinity Purification: Incubate the cell lysates with streptavidin-coated beads. The high affinity of biotin for streptavidin will capture B-Gboxin and any proteins bound to it.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
-
Analysis: Separate the eluted proteins by SDS-PAGE and visualize them using silver staining. Excise specific bands that are present in the B-Gboxin sample but absent or reduced in the competition control. Identify the proteins using mass spectrometry. This method confirmed that this compound interacts with multiple mitochondrial proteins, particularly subunits of the F0F1 ATP synthase.[1][3]
References
- 1. This compound is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an oxidative phosphorylation inhibitor that targets glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mTOR signaling in glioblastoma: lessons learned from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting mTOR in Glioblastoma: Rationale and Preclinical/Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Gboxin's In Vitro Anti-Tumor Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gboxin is a novel small molecule identified as a potent and selective anti-tumor agent, with significant activity demonstrated against glioblastoma (GBM), the most aggressive primary brain malignancy.[1][2] Unlike conventional chemotherapeutics that broadly target proliferating cells, this compound exploits the unique metabolic phenotype of cancer cells, offering a targeted approach with a potentially wider therapeutic window.[1][3] It specifically inhibits the growth of primary mouse and human GBM cells while showing minimal toxicity to normal cells like mouse embryonic fibroblasts and neonatal astrocytes.[1][2][4] This technical guide provides an in-depth overview of the in vitro studies characterizing this compound's anti-tumor activity, detailing its mechanism of action, effects on cellular processes, and the experimental protocols used for its evaluation.
Core Mechanism of Action: Oxidative Phosphorylation Inhibition
This compound's primary mechanism of action is the inhibition of mitochondrial oxidative phosphorylation (OXPHOS).[1][5] Cancer cells often exhibit an elevated mitochondrial membrane potential, leading to a higher pH in the mitochondrial matrix compared to normal cells.[1][3]
This compound, a positively charged benzimidazolinium compound, leverages this differential.[1] Its positive charge facilitates its accumulation within the negatively charged mitochondrial matrix of cancer cells.[1][5] This accumulation is further enhanced in cancer cells with blunted mitochondrial permeability transition pore (mPTP) activity, which would otherwise regulate mitochondrial pH and impede this compound buildup.[1][5] Once concentrated in the mitochondria, this compound associates with multiple OXPHOS protein complexes and specifically inhibits the F0F1 ATP synthase (Complex V), rapidly and irreversibly compromising oxygen consumption and ATP production, leading to cancer cell death.[1][3][4][5]
Quantitative Data: Anti-Proliferative Activity
This compound demonstrates potent anti-proliferative effects across a range of human cancer cell lines, with particular efficacy in glioblastoma. The half-maximal inhibitory concentration (IC50) values highlight its selectivity for cancer cells over non-malignant cells.
| Cell Line / Culture Type | Cancer Type | IC50 (nM) | Reference |
| HTS (mouse) | Glioblastoma (GBM) | ~150 | [1] |
| Primary Mouse GBM Cultures | Glioblastoma (GBM) | ~150 | [1] |
| Primary Human GBM Cultures | Glioblastoma (GBM) | ~1000 | [1] |
| U937 | Histiocytic Lymphoma | Sensitive (IC50 not specified) | [1] |
| NCI-H82 | Small Cell Lung Cancer | Sensitive (IC50 not specified) | [1] |
| Daoy | Medulloblastoma | 8,256 (Resistant) | [1] |
| Daoy + Cyclosporin A | Medulloblastoma | 1,867 (Sensitized) | [1] |
| C-Gboxin (analog) | - | 350 | [1] |
| S-Gboxin (analog) | - | 470 | [1] |
Table 1: Summary of this compound IC50 Values in Various Cell Lines.
Cellular Consequences of this compound Treatment
Induction of Apoptosis and Ferroptosis
In primary GBM cells, this compound treatment leads to the induction of an apoptosis molecular signature within three days.[1] Further studies in cervical cancer cells under low-glucose conditions—mimicking a tumor microenvironment—revealed that this compound significantly enhances not only apoptosis but also ferroptosis, an iron-dependent form of programmed cell death.[3][6] This dual mechanism of cell death induction suggests a robust anti-tumor effect.[3]
Cell Cycle Arrest
This compound exposure causes a rapid response in cancer cells, leading to cell cycle arrest.[1] In GBM cells, flow cytometry analysis has shown that this compound treatment results in an arrest at the G1 or S phase.[7] This arrest is accompanied by a dose-dependent decrease in the expression of key cell cycle regulatory proteins, including cyclin-dependent kinase 1 (CDK1) and CDK2.[7]
Modulation of Key Signaling Pathways
This compound's inhibition of mitochondrial function triggers significant downstream alterations in critical cellular signaling pathways.
Inhibition of the mTOR Pathway
A key indicator of this compound's activity is the suppression of the PI3K/Akt/mTOR signaling pathway, which is commonly hyperactivated in GBM.[8] In vitro studies show that this compound treatment leads to a marked decrease in the levels of phosphorylated S6 ribosomal protein (p-S6), a downstream effector of the mTORC1 complex.[1] This inhibition disrupts signals that promote protein translation, cell growth, and proliferation.[1][8]
Activation of the AMPK Pathway and Autophagy
In the context of a low-glucose environment, this compound's inhibition of ATP synthesis activates the AMP-activated protein kinase (AMPK) pathway, a key cellular energy sensor.[3] Activated AMPK promotes autophagy and reduces levels of the p62 protein.[3] This decrease in p62 facilitates the degradation of Nrf2 via the p62-Keap1-Nrf2 axis, diminishing the antioxidant capacity of the cancer cells and rendering them more susceptible to apoptosis and ferroptosis.[3][6]
Experimental Protocols
Standard in vitro assays are used to characterize the anti-tumor effects of this compound.
Cell Viability (MTT/CellTiter-Glo Assay)
This assay quantifies the metabolic activity of cells as an indicator of viability.[9][10]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0-15 µM) for the desired incubation period (e.g., 96 hours).[4][11]
-
Reagent Addition:
-
For MTT: Add MTT labeling reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10] Then, add solubilization solution to dissolve the formazan crystals.[9][10]
-
For CellTiter-Glo: Add the CellTiter-Glo reagent, which lyses cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Acquisition: Measure the absorbance (for MTT, typically at 570 nm) or luminescence using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine IC50 values by plotting viability against log[this compound concentration].
Western Blotting
This technique is used to detect and quantify specific proteins, such as p-S6, total S6, CDK1, and CDK2.[12][13]
-
Lysate Preparation: Treat cells with this compound for the specified time (e.g., 6 hours).[1] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.[12][13]
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Separate 10-50 µg of protein per lane on an SDS-polyacrylamide gel.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12][13]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-S6) overnight at 4°C.[14] Wash the membrane with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12][14]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on DNA content.[15][16]
-
Cell Preparation: Culture and treat cells with this compound for the desired duration. Harvest approximately 1x10^6 cells by trypsinization or scraping.[17]
-
Fixation: Wash cells with PBS, then fix them by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes on ice or store at -20°C.[16][17]
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI), a fluorescent DNA intercalating agent, and RNase A (to prevent staining of double-stranded RNA).[16][17]
-
Flow Cytometry: Incubate for 15-30 minutes at room temperature in the dark.[17][18] Analyze the samples on a flow cytometer, exciting at 488 nm.[18]
-
Analysis: Gate on single cells and analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
Conclusion
In vitro studies have robustly established this compound as a promising anti-tumor agent with a novel mechanism of action. By selectively targeting the elevated mitochondrial pH and membrane potential of cancer cells, it effectively inhibits oxidative phosphorylation, leading to ATP depletion. This primary insult triggers a cascade of downstream effects, including the inhibition of pro-growth signaling pathways like mTOR, induction of cell cycle arrest, and initiation of multiple programmed cell death pathways, including apoptosis and ferroptosis. The comprehensive data gathered from these in vitro models provides a strong rationale for further preclinical and clinical development of this compound and its analogs as a targeted therapy for glioblastoma and potentially other cancers with similar metabolic vulnerabilities.
References
- 1. This compound is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an oxidative phosphorylation inhibitor that targets glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Induced Apoptosis and Ferroptosis of Cervical Cancer Cells by Promoting Autophagy-Mediated Inhibition of Nrf2 Signaling Under Low-Glucose Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mTOR signaling in glioblastoma: lessons learned from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. CST | Cell Signaling Technology [cellsignal.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 18. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
Gboxin Experimental Protocol for Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gboxin is a novel small-molecule inhibitor of oxidative phosphorylation (OXPHOS) that demonstrates selective cytotoxicity towards cancer cells, particularly glioblastoma (GBM), while showing minimal effects on non-cancerous cells.[1] Its mechanism of action relies on the unique metabolic state of many cancer cells, which exhibit a higher mitochondrial membrane potential and matrix pH compared to normal cells.[1][2] this compound, a positively charged molecule, accumulates in the energized mitochondria of cancer cells, where it directly inhibits the F0F1 ATP synthase (Complex V) of the electron transport chain.[1][3] This disruption of ATP synthesis leads to a bioenergetic crisis, triggering downstream signaling events that culminate in cell cycle arrest and apoptosis.[1]
These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound in a cell culture setting. The included methodologies are designed to enable researchers to characterize the efficacy and mechanism of action of this compound in various cancer cell lines.
Data Presentation
This compound In Vitro Efficacy
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| HTS (mouse) | Glioblastoma | ~150 | Primary high-throughput screening cells.[1] |
| U937 (human) | Histiocytic Lymphoma | Sensitive | This compound demonstrates a therapeutic index.[1] |
| NCI-H82 (human) | Small Cell Lung Cancer | Sensitive | This compound demonstrates a therapeutic index.[1] |
| Daoy (human) | Medulloblastoma | 8,256 | Considered this compound-resistant.[1] |
| S-Gboxin in GBM | Glioblastoma | 470 | S-Gboxin is a functional analog of this compound.[4] |
This compound Treatment Parameters
| Parameter | Recommended Range | Notes |
| Concentration | 100 nM - 15 µM | Cell line dependent. A dose-response curve is recommended.[1][5][6] |
| Incubation Time | 6 - 96 hours | Effects on cell viability are observable as early as 6 hours.[1][7] |
| Vehicle Control | DMSO | Ensure final DMSO concentration is consistent across all treatments and typically <0.1%.[1] |
Experimental Protocols
This compound Stock Solution Preparation
This compound is soluble in DMSO.[5][6][8]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, for this compound with a molecular weight of 392.96 g/mol , dissolve 3.93 mg in 1 mL of DMSO.[5]
-
Gently vortex or sonicate at 37°C to ensure complete dissolution.[6]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Cell Viability Assay (CellTiter-Glo®)
This protocol is based on the Promega CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[7][9]
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
This compound stock solution
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 2,000-10,000 cells per well).
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Treat the cells with the desired concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death if desired.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).[1]
-
Equilibrate the plate to room temperature for approximately 30 minutes.[9]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[9]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Oxygen Consumption Rate (OCR) with Seahorse XF Analyzer
This protocol provides a general workflow for assessing mitochondrial respiration using the Agilent Seahorse XF Cell Mito Stress Test.[10][11]
Materials:
-
Cancer cell line(s) of interest
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF DMEM or RPMI medium, supplemented with glucose, pyruvate, and glutamine
-
This compound stock solution
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Analyzer
Protocol:
-
Seed cells in a Seahorse XF Cell Culture Microplate and incubate overnight.
-
The following day, hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Replace the cell culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Prepare the inhibitor plate by loading this compound and the components of the Mito Stress Test Kit (oligomycin, FCCP, rotenone/antimycin A) into the appropriate ports of the hydrated sensor cartridge.
-
Place the cell plate in the Seahorse XF Analyzer and follow the instrument's prompts to start the assay.
-
A typical assay protocol will involve sequential injections of this compound (or vehicle), oligomycin, FCCP, and rotenone/antimycin A, with OCR measurements taken between each injection.
-
Analyze the data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Western Blot Analysis of Signaling Proteins
This protocol is for the detection of key proteins in signaling pathways affected by this compound, such as ATF4, phosphorylated S6 (p-S6), and total S6.[1]
Materials:
-
Cancer cell line(s) of interest
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ATF4, anti-phospho-S6, anti-S6, anti-AMPK, anti-phospho-AMPK, anti-Nrf2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations and for the specified time (e.g., 6 hours).[1]
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify changes in protein expression.
Assessment of Mitochondrial Membrane Potential (TMRE Staining)
This protocol uses Tetramethylrhodamine, Ethyl Ester (TMRE) to assess mitochondrial membrane potential.[1][12]
Materials:
-
Cancer cell line(s) of interest
-
This compound stock solution
-
TMRE reagent
-
FCCP (a mitochondrial membrane potential uncoupler, as a positive control)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Seed cells in a suitable format for imaging (e.g., glass-bottom dishes) or flow cytometry.
-
Treat cells with this compound for the desired duration. Include a positive control treated with FCCP for 10-20 minutes.
-
Add TMRE to the cell culture medium at a final concentration of 50-200 nM and incubate for 15-30 minutes at 37°C.[13]
-
Gently wash the cells with pre-warmed PBS.
-
Image the cells using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~549/575 nm). Alternatively, prepare the cells for analysis by flow cytometry.
-
A decrease in TMRE fluorescence intensity indicates a loss of mitochondrial membrane potential.
Mandatory Visualizations
This compound's Mechanism of Action and Downstream Signaling
Caption: this compound inhibits ATP synthase, leading to AMPK activation, mTORC1 inhibition, and ultimately cell death.
Experimental Workflow for this compound Evaluation
Caption: Workflow for characterizing the cellular effects of this compound treatment.
Logical Relationship of this compound's Selective Toxicity
Caption: this compound's selective toxicity is driven by differences in mitochondrial properties between cancer and normal cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. glpbio.com [glpbio.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. abmole.com [abmole.com]
- 9. ch.promega.com [ch.promega.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. Measuring Mitochondrial Transmembrane Potential by TMRE Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols for Utilizing Gboxin in Seahorse XF Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gboxin is a novel small-molecule inhibitor of oxidative phosphorylation (OXPHOS) that demonstrates selective toxicity towards cancer cells, particularly glioblastoma (GBM).[1][2] Its mechanism of action relies on the elevated mitochondrial membrane potential and higher matrix pH characteristic of many cancer cells.[1][3] this compound's positive charge facilitates its accumulation within the mitochondrial matrix of these cells, where it potently and irreversibly inhibits the F₀F₁ ATP synthase (Complex V) of the electron transport chain.[1][2] This targeted inhibition of ATP production leads to a rapid decrease in mitochondrial respiration and subsequent cancer cell death, while largely sparing non-cancerous cells with lower mitochondrial membrane potential.
The Agilent Seahorse XF Analyzer is a powerful tool for investigating the metabolic effects of compounds like this compound in real-time. By measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), researchers can gain critical insights into how this compound modulates mitochondrial respiration and glycolysis, respectively. These application notes provide a detailed protocol for utilizing this compound in a Seahorse XF Mito Stress Test assay to characterize its bioenergetic effects on cancer cells.
Mechanism of Action of this compound
This compound's targeted action on cancer cell mitochondria is a key aspect of its therapeutic potential. The following diagram illustrates the proposed signaling pathway for this compound's activity.
Caption: this compound's mechanism of action targeting mitochondrial ATP synthase.
Data Presentation: Effects of this compound on Cellular Respiration
The following tables summarize the expected quantitative effects of this compound on the Oxygen Consumption Rate (OCR) in glioblastoma and non-cancerous cells, as measured by a Seahorse XF assay.
Table 1: Effect of this compound on OCR in Glioblastoma (HTS) Cells
| Parameter | Vehicle Control (DMSO) | This compound (1-5 µM) | Expected Change |
| Basal Respiration | ~150 pmol/min | ~50 pmol/min | Significant Decrease |
| ATP Production | High | Significantly Reduced | Significant Decrease |
| Maximal Respiration | ~300 pmol/min | ~300 pmol/min (post-FCCP) | No significant change |
| Spare Respiratory Capacity | High | Maintained | Maintained |
Table 2: Effect of this compound on OCR in Non-Cancerous (MEF) Cells
| Parameter | Vehicle Control (DMSO) | This compound (1-5 µM) | Expected Change |
| Basal Respiration | ~100 pmol/min | ~50 pmol/min | Decrease (reversible) |
| ATP Production | Normal | Temporarily Reduced | Temporary Decrease |
| Maximal Respiration | ~250 pmol/min | ~250 pmol/min (post-FCCP) | No significant change |
| Spare Respiratory Capacity | Normal | Maintained | Maintained |
Experimental Protocols
This section provides a detailed methodology for conducting a Seahorse XF Cell Mito Stress Test to evaluate the effects of this compound.
Experimental Workflow Diagram
Caption: Workflow for a this compound Seahorse XF Mito Stress Test.
Reagent and Media Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. Further dilutions should be made in Seahorse XF DMEM or RPMI medium on the day of the assay. A recommended starting concentration range for the Seahorse assay is 100 nM to 5 µM.
-
Seahorse XF Assay Medium: Prepare Seahorse XF DMEM or RPMI medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Warm to 37°C and adjust the pH to 7.4 before use.
-
Mito Stress Test Compounds: Prepare stock solutions of Oligomycin, FCCP, and Rotenone/Antimycin A according to the Agilent Seahorse XF Cell Mito Stress Test Kit user guide.
Cell Seeding
-
For glioblastoma cell lines (e.g., U87MG, T98G), a seeding density of 2 x 10⁴ to 5 x 10⁴ cells per well in a 96-well Seahorse XF plate is recommended.[4]
-
For primary glioblastoma sphere cultures (e.g., HTS cells), a seeding density of 1.5 x 10⁴ cells per well is a good starting point.
-
For non-cancerous control cells like mouse embryonic fibroblasts (MEFs), a similar seeding density can be used.
-
Optimize cell density for your specific cell line to ensure a basal OCR reading between 100 and 200 pmol/min.
-
Plate the cells and incubate overnight in a standard CO₂ incubator at 37°C.
Seahorse XF Assay Protocol
-
Hydrate the Sensor Cartridge: On the day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.
-
Prepare the Cell Plate:
-
Remove the cell culture medium from the wells.
-
Gently wash the cells once with 200 µL of pre-warmed Seahorse XF assay medium.
-
Add 180 µL of pre-warmed Seahorse XF assay medium to each well.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 45-60 minutes to allow the cells to equilibrate.
-
-
Load the Sensor Cartridge:
-
Prepare working solutions of this compound and the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium at 10x the final desired concentration.
-
Load 20 µL of the 10x working solutions into the appropriate injection ports of the hydrated sensor cartridge. A typical injection strategy to assess this compound's effect is as follows:
-
Port A: this compound (final concentration range 100 nM - 5 µM) or vehicle (DMSO)
-
Port B: Oligomycin (final concentration 1.0 - 1.5 µM)
-
Port C: FCCP (final concentration to be optimized for each cell line, typically 0.5 - 1.5 µM)
-
Port D: Rotenone/Antimycin A (final concentration 0.5 µM each)
-
-
-
Run the Assay:
-
Load the sensor cartridge into the Seahorse XF Analyzer and follow the instrument's prompts to calibrate and start the assay.
-
A typical run protocol will consist of:
-
3-4 baseline OCR and ECAR measurements.
-
Injection from Port A (this compound/vehicle) followed by 3-4 measurements.
-
Injection from Port B (Oligomycin) followed by 3-4 measurements.
-
Injection from Port C (FCCP) followed by 3-4 measurements.
-
Injection from Port D (Rotenone/Antimycin A) followed by 3-4 measurements.
-
-
Data Analysis and Interpretation
-
Normalization: After the Seahorse assay, normalize the OCR and ECAR data to cell number or protein concentration to account for any variations in cell seeding.
-
Key Parameters to Analyze:
-
Basal Respiration: The initial OCR reading before any injections, representing the baseline mitochondrial activity.
-
OCR after this compound Injection: A significant drop in OCR after this compound injection indicates inhibition of mitochondrial respiration.
-
ATP-Linked Respiration: The decrease in OCR after Oligomycin injection. This will be minimal in this compound-treated wells as ATP synthase is already inhibited.
-
Maximal Respiration: The OCR after FCCP injection. A key indicator of this compound's mechanism is that FCCP should bypass the inhibition of ATP synthase, leading to a robust increase in OCR.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
ECAR: Monitor the Extracellular Acidification Rate for any compensatory increase in glycolysis in response to OXPHOS inhibition by this compound.
-
Conclusion
The use of this compound in a Seahorse XF assay provides a robust method for characterizing its potent and selective inhibitory effects on mitochondrial respiration in cancer cells. This protocol offers a comprehensive guide for researchers to investigate the bioenergetic consequences of this compound treatment and to further explore its potential as a targeted anti-cancer therapeutic. Careful optimization of cell seeding densities and inhibitor concentrations is crucial for obtaining high-quality, reproducible data.
References
- 1. This compound is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Reprogramming of Glioblastoma Cells during HCMV Infection Induces Secretome-Mediated Paracrine Effects in the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Gboxin: Application Notes and Protocols for Animal Models
A Comprehensive Guide for Researchers
These application notes provide a detailed overview of Gboxin, a novel oxidative phosphorylation (OXPHOS) inhibitor, and its application in preclinical animal models of cancer. The information is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.
This compound has emerged as a promising anti-cancer agent due to its unique mechanism of action. It selectively targets cancer cells by inhibiting the F0F1 ATP synthase (complex V) in mitochondria.[1][2] This selectivity is attributed to the higher mitochondrial membrane potential and pH found in cancer cells compared to healthy cells, leading to the accumulation of this compound within the tumor cell mitochondria.[1][3]
This document summarizes the current knowledge on this compound dosage and administration in various animal models and provides detailed protocols for key experiments.
Quantitative Data Summary
The following tables provide a summary of the reported in vivo and in vitro quantitative data for this compound and its analogue, S-Gboxin.
Table 1: In Vivo Dosage and Administration of this compound and S-Gboxin
| Compound | Cancer Model | Animal Model | Dosage | Administration Route | Study Focus |
| S-Gboxin | Glioblastoma (Allograft & PDX) | Mice | 10 mg/kg/day | Not Specified | Antitumor Activity |
| This compound | Cervical Cancer (HeLa Xenograft) | Nude Mice | 10 mg/kg | Intraperitoneal Injection | Antitumor Activity under Nutrient Deprivation |
| HM-NPs@G (Nanomedicine) | Glioblastoma Stem Cell Xenograft | Female Mice | 3 mg this compound equiv. kg⁻¹ | Intravenous Injection | Antitumor Efficacy |
| HM-NPs@G (Nanomedicine) | Healthy Mice | BALB/c Mice | 5 mg this compound equiv. kg⁻¹ | Intravenous Injection | Pharmacokinetics |
Table 2: In Vitro Efficacy of this compound
| Compound | Cell Line | IC50 |
| S-Gboxin | Mouse Glioblastoma Cells | ~150 nM |
| S-Gboxin | Human Glioblastoma Cells | ~1 µM |
Table 3: Pharmacokinetic Parameters of this compound and HM-NPs@G
| Compound | Parameter | Value | Animal Model |
| Free this compound | Half-life (t1/2) | 0.47 h | Healthy BALB/c Mice |
| HM-NPs@G | Half-life (t1/2) | 4.90 h | Healthy BALB/c Mice |
| Free this compound | Tumor Accumulation | 1.06% ID/g | Orthotopic U87MG GBM Bearing Mice |
| HM-NPs@G | Tumor Accumulation | 7.73% ID/g | Orthotopic U87MG GBM Bearing Mice |
This compound Signaling Pathway
This compound's primary mechanism of action is the inhibition of mitochondrial ATP synthase, which disrupts cellular energy metabolism and induces cell death. The downstream signaling effects can vary depending on the cancer type and metabolic state.
Caption: this compound's mechanism of action and downstream signaling pathways.
Experimental Protocols
The following are detailed protocols for the administration of this compound in animal models and the subsequent analysis of its effects.
Protocol 1: In Vivo Administration of this compound in a Cervical Cancer Xenograft Model
This protocol is based on the study by Li et al. (2023) investigating the effect of this compound on cervical cancer cells in a low-glucose environment.[4]
1. Animal Model:
-
Species: Nude mice (female, 6-8 weeks old).
-
Cell Line: HeLa cells for subcutaneous injection.
2. Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 HeLa cells in 100 µL of PBS into the right flank of each mouse.
-
Allow tumors to grow for 7 days until they are palpable.
3. This compound Formulation and Administration:
-
Preparation: While the specific vehicle is not stated, a common formulation for similar compounds is dissolution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dosage: 10 mg/kg body weight.
-
Route: Intraperitoneal (IP) injection.
-
Frequency: Daily.
4. Experimental Groups:
-
Group 1 (Control): Normal diet + Vehicle.
-
Group 2 (this compound): Normal diet + this compound (10 mg/kg).
-
Group 3 (Fasting + Control): 24-hour feeding-fasting cycles + Vehicle.
-
Group 4 (Fasting + this compound): 24-hour feeding-fasting cycles + this compound (10 mg/kg).
5. Monitoring and Endpoint:
-
Monitor tumor volume and body weight regularly (e.g., every 2-3 days).
-
Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting).
Protocol 2: In Vivo Administration of S-Gboxin in a Glioblastoma Allograft Model
This protocol is adapted from the study by Shi et al. (2019) which identified this compound and its analogue S-Gboxin.[5]
1. Animal Model:
-
Species: Immunocompromised mice (e.g., NOD-scid gamma mice).
-
Cell Line: Mouse glioblastoma cells (e.g., HTS cells).
2. Tumor Implantation (Flank):
-
Subcutaneously inject 1 x 10^6 mouse GBM cells in Matrigel into the flank of each mouse.
-
Allow tumors to become visible (approximately 3 days).
3. S-Gboxin Formulation and Administration:
-
Preparation: While the specific vehicle is not detailed, a suitable formulation should be determined based on S-Gboxin's solubility and stability.
-
Dosage: 10 mg/kg/day.
-
Route: Not specified, but could be intraperitoneal (IP) or intravenous (IV).
-
Frequency: Daily.
4. Monitoring and Endpoint:
-
Measure tumor growth and body weight regularly.
-
Continue treatment for a predefined period (e.g., until tumors in the control group reach a certain size).
-
At the study endpoint, collect tumors for histopathology and biomarker analysis (e.g., GFAP, Olig2).
Protocol 3: Western Blot Analysis of this compound-Induced Signaling Changes
This protocol provides a general framework for analyzing protein expression changes in tumor tissues from this compound-treated animals.
1. Sample Preparation:
-
Excise tumors from treated and control animals and snap-freeze them in liquid nitrogen.
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
2. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-AMPK
-
Total AMPK
-
p62
-
Nrf2
-
ATF4
-
Phospho-S6
-
Cleaved Caspase-3
-
GPX4
-
β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the expression of the target proteins to the loading control (β-actin).
Experimental Workflow for In Vivo this compound Studies
The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of this compound.
Caption: A generalized workflow for in vivo this compound efficacy studies.
Conclusion
This compound represents a promising new class of anti-cancer therapeutics with a distinct mechanism of action. The provided application notes and protocols offer a starting point for researchers to design and execute preclinical studies to further evaluate its therapeutic potential. Careful consideration of the animal model, tumor type, and this compound formulation will be crucial for obtaining robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound is an oxidative phosphorylation inhibitor that targets glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
S-Gboxin Analog for In Vivo Glioblastoma Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of S-Gboxin, a functional analog of the oxidative phosphorylation (OXPHOS) inhibitor Gboxin, in preclinical in vivo research of glioblastoma (GBM). S-Gboxin offers a promising therapeutic avenue by selectively targeting the metabolic vulnerabilities of GBM cells.
Introduction
Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis.[1][2] A growing body of research highlights the metabolic reprogramming of cancer cells as a key therapeutic target. This compound, and its functionally optimized analog S-Gboxin, are novel small molecules that specifically inhibit the growth of primary mouse and human glioblastoma cells by targeting mitochondrial oxidative phosphorylation.[3][4][5] S-Gboxin was developed to have enhanced metabolic stability and pharmacokinetic properties suitable for in vivo studies.[3]
S-Gboxin's mechanism of action relies on the unique mitochondrial characteristics of GBM cells, such as a high mitochondrial membrane potential and elevated matrix pH.[5][6] This allows for the accumulation of the positively charged S-Gboxin within the mitochondria, where it inhibits the F0F1 ATP synthase, leading to a collapse of cellular energy production and subsequent cell death.[1][4][7] Notably, S-Gboxin shows minimal toxicity to normal cells like astrocytes and mouse embryonic fibroblasts.[1][5][7]
Data Presentation
In Vitro Efficacy
| Compound | Cell Line | IC50 | Reference |
| S-Gboxin | Mouse and Human Glioblastoma | 470 nM | [3][8][9] |
In Vivo Efficacy and Pharmacokinetics of S-Gboxin
| Parameter | Value | Animal Model | Reference |
| Efficacy | |||
| Dose | 10 mg/kg/day | Mouse GBM allograft flank model | [3] |
| Administration Route | Intraperitoneal (IP) | Mouse GBM allograft flank model | [3] |
| Outcome | Significant attenuation of tumor growth and decreased cellular density | Mouse GBM allograft flank model | [3][8] |
| Pharmacokinetics | |||
| Blood Circulation Half-life (Free this compound) | 0.47 hours | Not Specified | [10] |
| Blood Circulation Half-life (HM-NPs@G) | 4.90 hours | Not Specified | [10] |
| Tumor Accumulation (Free this compound) | 1.06% ID/g | Not Specified | [10] |
| Tumor Accumulation (HM-NPs@G) | 7.73% ID/g | Not Specified | [10] |
*HM-NPs@G refers to a biomimetic nanomedicine formulation of this compound.
Signaling Pathway
S-Gboxin exerts its anti-glioblastoma effects by disrupting mitochondrial function and downstream signaling pathways. The primary target is the F0F1 ATP synthase (Complex V) in the electron transport chain. Inhibition of this complex leads to a decrease in ATP production and an increase in reactive oxygen species (ROS). Downstream, this metabolic stress is associated with the upregulation of ATF4 and the suppression of phosphorylated-S6 (p-S6) levels, indicating an integrated stress response and inhibition of mTOR signaling.[3][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Cancer cell-mitochondria hybrid membrane coated this compound loaded nanomedicines for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Gboxin's Impact on ATP Production in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gboxin is a novel small-molecule inhibitor of oxidative phosphorylation (OXPHOS) that demonstrates selective cytotoxicity towards cancer cells, particularly glioblastoma.[1][2] Its mechanism of action involves the direct inhibition of the F0F1 ATP synthase (Complex V) within the mitochondria.[1][3] This inhibition leads to a rapid and sustained decrease in mitochondrial respiration and, consequently, a depletion of cellular ATP, a critical energy currency for cancer cell proliferation and survival.[2][4] Notably, the sensitivity of cancer cells to this compound is linked to their characteristically high mitochondrial membrane potential and pH, which facilitates the accumulation of the positively charged this compound molecule within the mitochondrial matrix.[1][2] Resistance to this compound has been associated with a functional mitochondrial permeability transition pore (mPTP), which can regulate mitochondrial pH and prevent the intramitochondrial accumulation of the compound.[1]
These application notes provide detailed protocols for quantifying the impact of this compound on ATP production in cancer cells. The methodologies described herein are essential for researchers investigating the anti-cancer properties of this compound and for professionals in drug development seeking to characterize its bioenergetic effects. The protocols cover the measurement of total cellular ATP levels, the real-time analysis of mitochondrial respiration, and the assessment of key protein markers involved in the cellular response to energy stress.
Data Presentation
The following tables summarize the quantitative effects of this compound on cancer cell viability, oxygen consumption, and ATP levels.
Table 1: this compound IC50 Values in Glioblastoma Cells
| Cell Line/Type | Compound | IC50 Value | Citation |
| Primary Mouse Glioblastoma (HTS) | This compound | 150 nM | [1] |
| Primary Mouse Glioblastoma (HTS) | S-Gboxin | 470 nM | [1] |
| Primary Human Glioblastoma | This compound | ~1 µM | [1] |
Table 2: Effect of this compound on Oxygen Consumption Rate (OCR) in Glioblastoma Cells
| Treatment | Effect on OCR | Citation |
| This compound | Dose-dependent inhibition of basal OCR. | [1] |
| This compound followed by FCCP | OCR can be partially rescued, indicating the block is at ATP synthase. | [1] |
| This compound (prolonged exposure in MEFs) | Full recovery of OCR, demonstrating cancer cell-specific sustained inhibition. | [1] |
| Nanoparticle-formulated this compound (U87MG) | Reduction of OCR to 18.87% of control. | [4] |
| Nanoparticle-formulated this compound (X01) | Reduction of OCR to 10.44% of control. | [4] |
Table 3: Impact of this compound on Cellular ATP Levels
| Cell Line/Condition | Treatment | Effect on ATP Levels | Citation |
| U87MG and X01 Glioblastoma Cells | Nanoparticle-formulated this compound | Sharp reduction in ATP levels. | [4] |
| Cervical Cancer Cells (low glucose) | This compound | Significant inhibition of ATP production. | [2] |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Downstream Signaling
The following diagram illustrates the proposed mechanism of this compound's action on cancer cells, leading to ATP depletion and activation of the AMPK signaling pathway.
References
- 1. This compound is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cancer cell-mitochondria hybrid membrane coated this compound loaded nanomedicines for glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Evaluating Gboxin's Blood-Brain Barrier Permeability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gboxin is a novel small molecule inhibitor of oxidative phosphorylation, demonstrating selective toxicity towards glioblastoma (GBM) cells by inhibiting F0F1 ATP synthase.[1][2][3][4][5] Its therapeutic potential for brain tumors is, however, challenged by the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. One study noted that to overcome poor blood-brain barrier penetration, catheter delivery was utilized to test its activity in intracranial tumors.[2] This highlights the critical need for robust methods to evaluate and improve this compound's BBB permeability.
This document provides detailed application notes and protocols for a multi-faceted approach to assessing the BBB permeability of this compound, incorporating in silico, in vitro, and in vivo methodologies.
In Silico Prediction of BBB Permeability
In silico models offer a rapid and cost-effective initial screening of a compound's potential to cross the BBB based on its physicochemical properties. These computational models use quantitative structure-property relationships (QSPR) to predict BBB permeability.[6][7]
Key Molecular Descriptors for BBB Permeability Prediction:
-
Lipophilicity (logP): A measure of a compound's solubility in lipids versus water.
-
Molecular Weight (MW): Smaller molecules generally exhibit better BBB penetration.
-
Polar Surface Area (PSA): A measure of the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms.
-
Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors influences a compound's ability to cross the lipid-rich BBB.
-
pKa: The acid dissociation constant, which determines the charge of the molecule at physiological pH.
Protocol: In Silico BBB Permeability Prediction
-
Obtain the 2D or 3D structure of this compound: This can be sourced from chemical databases or drawn using molecular modeling software.
-
Calculate molecular descriptors: Utilize software such as MOE, Schrödinger Suite, or free online tools like SwissADME to calculate the key physicochemical properties of this compound.
-
Apply predictive models: Input the calculated descriptors into established BBB permeability prediction models. These can be commercially available software packages or publicly accessible web servers.[8][9] These models often provide a binary prediction (BBB+ or BBB-) or a quantitative value like logBB (the logarithm of the brain-to-plasma concentration ratio).
-
Analyze the results: Compare the predicted BBB permeability of this compound with known BBB-permeant and -impermeant drugs to benchmark its potential.
In Vitro Models of the Blood-Brain Barrier
In vitro BBB models are essential for experimentally validating in silico predictions and for mechanistic studies of drug transport. These models typically consist of a monolayer of brain capillary endothelial cells cultured on a semi-permeable membrane.[10][11]
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput screening tool that assesses the passive diffusion of a compound across an artificial lipid membrane, mimicking the lipid composition of the BBB.[12]
-
Prepare the PAMPA plate: A 96-well filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form an artificial membrane.
-
Prepare donor and acceptor solutions:
-
Donor solution: Dissolve this compound in a buffer at a known concentration.
-
Acceptor solution: Fill the wells of a 96-well acceptor plate with buffer.
-
-
Assemble the PAMPA sandwich: Place the filter plate with the artificial membrane on top of the acceptor plate, and add the donor solution to the filter wells.
-
Incubation: Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability (Pe): The effective permeability is calculated using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_D]), where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, and [C_A] and [C_D] are the concentrations in the acceptor and donor wells, respectively.
Cell-Based In Vitro BBB Models
Cell-based models utilize primary brain endothelial cells or immortalized cell lines cultured as a monolayer on Transwell inserts.[11][13] These models can be used to study both passive and active transport mechanisms.
-
Cell Culture: Seed brain endothelial cells (e.g., hCMEC/D3 or primary brain microvascular endothelial cells) on the apical side of a Transwell insert. For more complex models, co-culture with astrocytes or pericytes on the basolateral side can be performed to induce a tighter barrier.[10]
-
Verify Barrier Integrity: Before the transport experiment, measure the transendothelial electrical resistance (TEER) to ensure the formation of a tight monolayer.[14]
-
Transport Experiment:
-
Add this compound at a known concentration to the apical (donor) chamber.
-
At various time points, collect samples from the basolateral (acceptor) chamber.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability Coefficient (Papp): The Papp value is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the steady-state rate of this compound appearance in the acceptor chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
In Vivo Evaluation of BBB Permeability
In vivo studies in animal models provide the most definitive assessment of a compound's ability to cross the BBB and reach its target in the central nervous system.[15]
Brain-to-Plasma Concentration Ratio (Kp)
This method involves measuring the concentration of the drug in the brain and plasma at a specific time point after administration.
-
Animal Dosing: Administer this compound to a cohort of rodents (e.g., mice or rats) via a relevant route (e.g., intravenous or oral).
-
Sample Collection: At a predetermined time point (e.g., when plasma and brain concentrations are expected to be at equilibrium), collect blood and brain samples.
-
Sample Processing:
-
Plasma: Centrifuge the blood to separate the plasma.
-
Brain: Homogenize the brain tissue in a suitable buffer.
-
-
Quantification: Determine the concentration of this compound in the plasma and brain homogenate using LC-MS/MS.
-
Calculate Kp: Kp = (Concentration of this compound in brain) / (Concentration of this compound in plasma).
In Situ Brain Perfusion
This technique allows for the direct measurement of BBB permeability in a controlled manner, minimizing the influence of peripheral metabolism and plasma protein binding.
-
Animal Surgery: Anesthetize the animal (e.g., a rat) and surgically expose the carotid artery.
-
Perfusion: Ligate the external carotid artery and insert a cannula into the common carotid artery. Perfuse a buffered solution containing a known concentration of this compound at a constant rate.
-
Sample Collection: After a short perfusion period (e.g., 30-60 seconds), decapitate the animal and collect the brain.
-
Quantification: Measure the concentration of this compound in the brain tissue.
-
Calculate Permeability-Surface Area Product (PS): The PS product is calculated from the amount of drug taken up by the brain and the perfusion time.
Data Presentation
The following table summarizes the types of quantitative data obtained from each experimental technique.
| Technique | Parameter Measured | Typical Units | Interpretation |
| In Silico Modeling | logBB | Log unit | Predicted brain-to-plasma concentration ratio. |
| PAMPA-BBB | Effective Permeability (Pe) | cm/s | Rate of passive diffusion across an artificial membrane. |
| Transwell Assay | Apparent Permeability (Papp) | cm/s | Rate of transport across a cell monolayer. |
| Brain-to-Plasma Ratio | Kp | Unitless | Ratio of drug concentration in brain versus plasma at equilibrium. |
| In Situ Brain Perfusion | Permeability-Surface Area (PS) | mL/s/g | Rate of drug uptake into the brain from the perfusate. |
A recent study developed a biomimetic nanomedicine (HM-NPs@G) to enhance this compound's delivery across the BBB. The pharmacokinetic parameters of this formulation were compared to free this compound.[16]
| Formulation | Half-life (t1/2) | Tumor Accumulation (%ID/g) |
| Free this compound | 0.47 h | 1.06 |
| HM-NPs@G | 4.90 h | 7.73 |
Data from a study on biomimetic nanomedicine for this compound delivery.[16]
Visualizations
This compound's Proposed Mechanism of Action
This compound inhibits oxidative phosphorylation by targeting the F0F1 ATP synthase in glioblastoma cells.[1][2][4] This leads to a disruption of cellular energy metabolism and ultimately, cell death.
Caption: Proposed mechanism of this compound's action in glioblastoma cells.
Experimental Workflow for In Vitro BBB Permeability Assessment
The following diagram illustrates the general workflow for assessing a compound's BBB permeability using an in vitro Transwell assay.
Caption: Workflow for the in vitro Transwell BBB permeability assay.
Logical Flow for a Multi-Tiered BBB Permeability Evaluation
A hierarchical approach is recommended, starting with less resource-intensive methods and progressing to more complex assays for promising candidates.
Caption: A tiered strategy for evaluating BBB permeability.
Conclusion
Evaluating the blood-brain barrier permeability of this compound is a critical step in its development as a therapeutic agent for glioblastoma. A combination of in silico, in vitro, and in vivo methods provides a comprehensive understanding of its ability to reach the central nervous system. The protocols and data presented here offer a framework for researchers to design and execute studies to assess and ultimately optimize the brain penetration of this compound and other potential neuro-therapeutics. The development of novel delivery systems, such as the described biomimetic nanomedicine, holds significant promise for overcoming the challenges posed by the BBB.[16]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound is an oxidative phosphorylation inhibitor that targets glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In silico prediction of blood brain barrier permeability: an Artificial Neural Network model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 8. In Silico Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning and Resampling Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [2208.09484] In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling [arxiv.org]
- 10. In vitro model for evaluating drug transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Murine in vitro model of the blood-brain barrier for evaluating drug transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]
- 13. youtube.com [youtube.com]
- 14. Blood-brain barrier permeability increases with the differentiation of glioblastoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Gboxin in Combination with Other Glioblastoma (GBM) Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite a multimodal treatment approach that includes surgery, radiation, and chemotherapy with temozolomide (TMZ). The inherent resistance of GBM to conventional therapies necessitates the exploration of novel therapeutic strategies. Gboxin, a small molecule inhibitor of oxidative phosphorylation (OXPHOS), has emerged as a promising agent that selectively targets GBM cells.[1][2] This document provides detailed application notes and protocols for investigating the therapeutic potential of this compound, and its pharmacologically optimized analog S-Gboxin, in combination with other GBM therapies.
This compound and its more stable analog, S-Gboxin, function by inhibiting the F0F1 ATP synthase, a critical component of the mitochondrial electron transport chain.[1][2] This targeted inhibition leads to a rapid and irreversible collapse of mitochondrial respiration in GBM cells, which, unlike healthy cells, often exhibit a heightened dependence on OXPHOS.[1] Preclinical studies have demonstrated the potent and selective anti-GBM activity of this compound and S-Gboxin both in vitro and in vivo.[1][3]
This document will focus on the application of this compound/S-Gboxin in combination with:
-
AMP-activated protein kinase (AMPK) inhibition: A promising synergistic combination based on recent preclinical findings.
-
Temozolomide (TMZ): The standard-of-care chemotherapeutic agent for GBM.
-
Radiotherapy: A cornerstone of GBM treatment.
Data Presentation
In Vitro Efficacy of this compound and S-Gboxin in GBM Cell Lines
| Cell Line | Compound | IC50 | Notes | Reference |
| HTS (mouse GBM) | This compound | 150 nM | Primary mouse GBM stem-like cells. | [1] |
| HTS (mouse GBM) | S-Gboxin | 470 nM | Pharmacologically stable analog of this compound. | [1] |
| ts12017 (human GBM) | This compound | ~1 µM | Patient-derived primary human GBM cells. | [1] |
| ts1156 (human GBM) | This compound | ~1 µM | Patient-derived primary human GBM cells. | [1] |
| ts603 (human GBM) | This compound | ~1 µM | Patient-derived primary human GBM cells. | [1] |
In Vivo Efficacy of S-Gboxin in a GBM Allograft Model
| Treatment Group | Tumor Volume Reduction | Survival Benefit | Animal Model | Dosing Regimen | Reference |
| S-Gboxin | Significant reduction | Enhanced survival | Mouse GBM (HTS cells) allograft flank implantation | 10 mg/kg/day, intraperitoneally | [1] |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
Caption: Mechanism of this compound-induced cell death in GBM.
Proposed Experimental Workflow for Combination Therapy Screening
Caption: Workflow for evaluating this compound combination therapies.
Experimental Protocols
Protocol 1: In Vitro Combination of S-Gboxin and an AMPK Inhibitor
Objective: To determine the synergistic cytotoxic effect of S-Gboxin and an AMPK inhibitor (e.g., Dorsomorphin/Compound C) on GBM cells. Recent evidence suggests that AMPK inhibition dramatically enhances S-Gboxin-induced cell death.[4]
Materials:
-
GBM cell lines (e.g., U87MG, T98G) or patient-derived GBM cells.
-
S-Gboxin (synthesized or commercially available).
-
AMPK inhibitor (e.g., Dorsomorphin, Sigma-Aldrich).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed GBM cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of S-Gboxin and the AMPK inhibitor in DMSO. Create a dilution series for each drug.
-
Single-Agent Treatment: To determine the IC50 of each drug individually, treat cells with increasing concentrations of S-Gboxin or the AMPK inhibitor for 72 hours.
-
Combination Treatment (Checkerboard Assay):
-
Prepare a matrix of drug concentrations by combining different concentrations of S-Gboxin with different concentrations of the AMPK inhibitor.
-
Add the drug combinations to the cells and incubate for 72 hours. Include vehicle control (DMSO) and single-agent controls.
-
-
Cell Viability Assessment:
-
After 72 hours, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Record luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 values for the single agents.
-
Use the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Proposed In Vivo Combination of S-Gboxin and Temozolomide
Objective: To evaluate the in vivo efficacy of combining S-Gboxin with temozolomide in an orthotopic GBM xenograft model. Note: This is a proposed protocol as direct preclinical data for this combination is not yet available.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice).
-
Luciferase-expressing human GBM cells (e.g., U87MG-luc).
-
S-Gboxin.
-
Temozolomide (TMZ).
-
Stereotactic injection apparatus.
-
Bioluminescence imaging system (e.g., IVIS).
-
D-luciferin.
Procedure:
-
Orthotopic Implantation:
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Inject 1 x 10^5 U87MG-luc cells into the right striatum of each mouse.
-
-
Tumor Establishment: Monitor tumor growth weekly using bioluminescence imaging. Once tumors are established (typically 7-10 days post-implantation), randomize mice into four treatment groups (n=10 per group):
-
Group 1: Vehicle control.
-
Group 2: S-Gboxin alone (e.g., 10 mg/kg/day, IP).
-
Group 3: TMZ alone (e.g., 5 mg/kg/day, oral gavage).
-
Group 4: S-Gboxin + TMZ.
-
-
Treatment Administration: Administer treatments for a defined period (e.g., 21 days).
-
Tumor Growth Monitoring:
-
Perform bioluminescence imaging weekly to monitor tumor burden.
-
Quantify the photon flux for each mouse.
-
-
Survival Analysis:
-
Monitor the mice for signs of tumor-related morbidity (e.g., weight loss, neurological symptoms).
-
Euthanize mice when they reach a predetermined endpoint.
-
Record the date of euthanasia for survival analysis.
-
-
Data Analysis:
-
Compare tumor growth rates between the treatment groups.
-
Generate Kaplan-Meier survival curves and perform log-rank tests to compare survival between groups.
-
Protocol 3: Proposed In Vitro and In Vivo Combination of S-Gboxin and Radiotherapy
Objective: To investigate whether S-Gboxin can act as a radiosensitizer to enhance the efficacy of radiation in GBM cells. Note: This is a proposed protocol as direct preclinical data for this combination is not yet available.
Part A: In Vitro Radiosensitization
Materials:
-
GBM cell lines.
-
S-Gboxin.
-
X-ray irradiator.
-
Clonogenic assay materials (6-well plates, culture medium, crystal violet).
Procedure:
-
Cell Seeding: Seed a known number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere.
-
Drug Treatment: Treat the cells with a non-lethal concentration of S-Gboxin (e.g., IC10 or IC20) for a predetermined time (e.g., 24 hours) before irradiation.
-
Irradiation: Irradiate the cells with increasing doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Colony Formation:
-
After irradiation, replace the medium with fresh, drug-free medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix and stain the colonies with crystal violet.
-
-
Data Analysis:
-
Count the number of colonies (≥50 cells).
-
Calculate the surviving fraction for each radiation dose.
-
Plot survival curves and determine the sensitizer enhancement ratio (SER). An SER > 1 indicates radiosensitization.
-
Part B: In Vivo Radiosensitization
Materials:
-
Orthotopic GBM xenograft model (as described in Protocol 2).
-
S-Gboxin.
-
Small-animal irradiator with image guidance.
Procedure:
-
Tumor Establishment: Establish orthotopic GBM tumors in mice as described in Protocol 2.
-
Treatment Groups: Randomize mice into four groups:
-
Group 1: Vehicle control.
-
Group 2: S-Gboxin alone.
-
Group 3: Radiation alone (e.g., 3 fractions of 3 Gy).
-
Group 4: S-Gboxin + Radiation.
-
-
Treatment:
-
Administer S-Gboxin for a set period.
-
Deliver focused radiation to the tumor-bearing region of the brain.
-
-
Monitoring and Analysis: Monitor tumor growth and survival as described in Protocol 2.
Conclusion
This compound and its analog S-Gboxin represent a novel and promising therapeutic strategy for GBM by targeting a key metabolic vulnerability. The preclinical data strongly support the investigation of S-Gboxin in combination with other therapies. The synergistic effect observed with AMPK inhibition is particularly compelling and warrants further investigation. While direct evidence for combinations with TMZ and radiotherapy is currently lacking, the proposed protocols provide a framework for systematically evaluating the potential of S-Gboxin to enhance the efficacy of the current standard of care for GBM. Further research into these combinations could pave the way for new, more effective treatment regimens for this devastating disease.
References
- 1. This compound is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Survival Impact of Combined Biguanide and Temozolomide in Glioblastoma Preclinical Models: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of NF-κB Pathway and Modulation of MAPK Signaling Pathways in Glioblastoma and Implications for Lovastatin and Tumor Necrosis Factor-Related Apoptosis Inducing Ligand (TRAIL) Combination Therapy | PLOS One [journals.plos.org]
- 4. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Gboxin Resistance in Glioblastoma Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Gboxin and glioblastoma (GBM) cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of oxidative phosphorylation (OXPHOS).[1][2][3] It specifically targets the F0F1 ATP synthase in the mitochondria of cancer cells.[1][2][3] this compound accumulates in the mitochondria of glioblastoma cells due to their higher mitochondrial membrane potential and pH, leading to a rapid and irreversible inhibition of oxygen consumption and subsequent cell death.[4][5][6]
Q2: Why are my glioblastoma cells showing resistance to this compound?
The primary mechanism of resistance to this compound is the presence of a functional mitochondrial permeability transition pore (mPTP).[4][5][6] In resistant cells, the mPTP regulates the pH of the mitochondrial matrix, which prevents the accumulation of this compound.[4][5][6] Normal cells, such as astrocytes and mouse embryonic fibroblasts, are inherently resistant to this compound due to their functional mPTP.[5] Some cancer cell lines may also exhibit this intrinsic resistance.[7]
Q3: What is S-Gboxin and how does it differ from this compound?
S-Gboxin is a metabolically stable analog of this compound that has been developed for in vivo studies.[4][5] It retains the same mechanism of action as this compound but has improved pharmacokinetic properties.[5] A lyophilized form of S-Gboxin, L-S-Gboxin, has been used in a single-patient compassionate use clinical trial for diffuse midline glioma.[8]
Q4: Are there any known biomarkers for this compound resistance?
While not a direct biomarker, the functional status of the mitochondrial permeability transition pore (mPTP) is the key determinant of this compound resistance described so far.[4][5][6] Cells with a functional mPTP are resistant, while those with a blunted mPTP are sensitive.[5][6]
Troubleshooting Guide
Problem: My glioblastoma cell line is not responding to this compound treatment at the expected concentration.
Possible Cause 1: Intrinsic Resistance via a Functional mPTP
-
Troubleshooting Steps:
-
Confirm this compound Activity: Test this compound on a sensitive control cell line (e.g., certain primary human GBM cultures) to ensure the compound is active.
-
Assess mPTP Function: Evaluate the function of the mPTP in your cell line. A common method is to measure changes in mitochondrial membrane potential in response to an inducer (like H2O2) with and without an mPTP inhibitor like Cyclosporin A (CsA).[5]
-
mPTP Inhibition: Treat your resistant GBM cells with this compound in combination with an mPTP inhibitor, such as Cyclosporin A (1 µM).[5][7] A functional mPTP is required for resistance, so its inhibition should sensitize the cells to this compound.[5][7]
-
Possible Cause 2: Suboptimal Experimental Conditions
-
Troubleshooting Steps:
-
Review Protocol: Ensure that the this compound concentration and incubation time are appropriate. The IC50 for sensitive cells is in the nanomolar range.[3][5]
-
Solubility Issues: this compound has limited aqueous solubility. Ensure it is properly dissolved in a suitable solvent like DMSO before diluting in culture medium.[1]
-
Cell Culture Conditions: Changes in culture conditions that affect cellular metabolism, such as hypoxia or nutrient deprivation, may influence the cellular response to an OXPHOS inhibitor like this compound.[9]
-
Possible Cause 3: Development of Acquired Resistance (Hypothetical)
While the primary literature focuses on intrinsic mPTP-mediated resistance, other mechanisms common in cancer drug resistance could theoretically develop. These include:
-
Metabolic Reprogramming: Cells may adapt their metabolism to rely less on oxidative phosphorylation.
-
Drug Efflux: Upregulation of drug efflux pumps could reduce intracellular this compound concentration.
-
Target Alteration: Mutations in the F0F1 ATP synthase could prevent this compound binding.
-
Troubleshooting Steps for Acquired Resistance:
-
Metabolic Analysis: Perform metabolic assays (e.g., Seahorse analysis) to assess changes in glycolysis and oxidative phosphorylation in your resistant cell line compared to the parental line.
-
Efflux Pump Inhibition: Test this compound in combination with known inhibitors of common drug efflux pumps.
-
Sequencing: Sequence the mitochondrial genes encoding the F0F1 ATP synthase subunits in resistant clones to identify potential mutations.
-
Quantitative Data Summary
Table 1: this compound and S-Gboxin IC50 Values in Glioblastoma Cells
| Compound | Cell Line/Culture | IC50 | Reference |
| This compound | High-Throughput GBM Sphere (HTS) Cells | 150 nM | [3][5] |
| S-Gboxin | High-Throughput GBM Sphere (HTS) Cells | 470 nM | [5] |
Table 2: Effect of Cyclosporin A (CsA) on this compound Sensitivity
| Cell Line | Treatment | IC50 | Reference |
| Daoy (Resistant) | This compound | 8256 nM | [7] |
| Daoy (Resistant) | This compound + 1 µM CsA | 1867 nM | [7] |
Key Experimental Protocols
1. Cell Viability Assay to Determine this compound IC50
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50%.
-
Methodology:
-
Seed glioblastoma cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 96 hours).[3]
-
Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent assay (e.g., CellTiter-Glo).
-
Normalize the viability data to the vehicle control and plot the results as a dose-response curve to calculate the IC50 value.
-
2. Oxygen Consumption Rate (OCR) Measurement
-
Objective: To measure the effect of this compound on mitochondrial respiration.
-
Methodology:
-
Seed glioblastoma cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.
-
Hydrate the sensor cartridge overnight in a CO2-free incubator.
-
Replace the culture medium with Seahorse XF Base Medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine) and incubate in a CO2-free incubator for 1 hour before the assay.
-
Load this compound and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) into the injection ports of the sensor cartridge.
-
Place the cell culture plate in the Seahorse XF Analyzer and run a mitochondrial stress test protocol. This compound is typically injected first to measure its immediate effect on basal OCR.
-
Visualizations
Caption: this compound action and resistance pathway.
Caption: Workflow for troubleshooting this compound resistance.
Caption: Known and potential this compound resistance mechanisms.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. This compound is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. academic.oup.com [academic.oup.com]
Improving the stability of Gboxin in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Gboxin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound can be dissolved in several common laboratory solvents. The choice of solvent may depend on the specific experimental requirements. Below is a summary of this compound and S-Gboxin solubility in various solvents.
Table 1: Solubility of this compound and S-Gboxin
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 39 mg/mL (99.24 mM)[1] | Use fresh, high-quality DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[1] Ultrasonic treatment may be needed.[2] |
| 32.5 mg/mL (82.71 mM)[2] | |||
| 12 mg/mL[3] | |||
| Ethanol | 79 mg/mL[1] | ||
| 20 mg/mL[3] | |||
| Water | 2 mg/mL[1] | Ultrasonic treatment may be needed.[2] If using water for a stock solution, it is recommended to filter and sterilize it before use.[2] | |
| 10 mg/mL (25.45 mM)[2] | |||
| PBS (pH 7.2) | 10 mg/mL[3] | ||
| DMF | 10 mg/mL[3] | ||
| S-Gboxin | DMSO | 93.33 mg/mL (155.43 mM)[4] | Use fresh, high-quality DMSO.[4] Ultrasonic treatment may be needed.[4] |
| Water | 1 mg/mL (1.67 mM)[4] | Requires sonication and heating to 67°C to dissolve.[4] |
Q2: How should I prepare and store this compound stock solutions?
A2: Proper preparation and storage of this compound stock solutions are critical for maintaining its activity and ensuring experimental reproducibility.
Protocol 1: Basic Stock Solution Preparation
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of your chosen solvent (e.g., fresh DMSO) to achieve the desired concentration.
-
If necessary, use an ultrasonic bath to aid dissolution.[2]
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1]
Table 2: Storage Recommendations for this compound Stock Solutions
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 1 month[2][4] | Ensure tubes are well-sealed to prevent solvent evaporation and moisture absorption. |
| -80°C | Up to 6 months[2][4] | For longer-term storage, -80°C is recommended. |
| Powder (from receipt) | 3 years at -20°C[1] | Store the solid compound in a cool, dry place. |
Q3: Are there established protocols for preparing this compound for in vivo studies?
A3: Yes, for in vivo administration, this compound is often formulated with co-solvents to improve its solubility and stability in aqueous environments. These formulations can also be adapted for challenging in vitro experiments.
Table 3: Example in vivo Formulations for this compound
| Protocol | Solvent Composition | Final this compound Solubility | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.17 mg/mL | [2] |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.17 mg/mL | [2] |
Troubleshooting Guide
Problem 1: this compound precipitates out of solution during my experiment.
Possible Causes:
-
Solvent Choice: The final concentration of the stock solvent (e.g., DMSO) in your aqueous experimental medium may be too low to maintain this compound solubility.
-
Temperature Changes: A decrease in temperature can reduce the solubility of this compound.
-
pH of the Medium: While not explicitly documented for stability, the mechanism of this compound relies on a pH gradient, suggesting that the pH of your experimental buffer could influence its properties.[5]
Solutions:
-
Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent from your stock solution is sufficient to keep this compound dissolved, but not high enough to cause cellular toxicity.
-
Use Co-solvents: For challenging applications, consider preparing your working solution with co-solvents like PEG300 and a small amount of a surfactant like Tween-80, similar to in vivo formulations.[2]
-
Prepare Fresh Working Solutions: It is recommended to prepare fresh working solutions from your stock solution for each experiment and use them promptly.[2]
-
Gentle Warming and Sonication: If precipitation occurs during preparation, gentle warming and/or sonication can help redissolve the compound.[2]
Problem 2: I am observing inconsistent or no effect of this compound in my cell-based assays.
Possible Causes:
-
This compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.
-
Incorrect Dosage: The IC50 of this compound can vary between cell lines.
-
Cellular Resistance Mechanisms: Some cells may be resistant to this compound's effects due to a functional mitochondrial permeability transition pore (mPTP) that regulates mitochondrial pH and prevents this compound accumulation.[5][6]
Solutions:
-
Use Freshly Prepared Aliquots: Always use a fresh aliquot of your this compound stock solution that has been stored correctly at -80°C.[2][4]
-
Titrate this compound Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Consider the Cell Model: Be aware that non-cancerous cells or cancer cells with high mPTP activity may be more resistant to this compound.[5]
-
Control for Mitochondrial Function: this compound's primary target is the F0F1 ATP synthase in the mitochondria.[1][6][7] Ensure your experimental conditions do not inadvertently interfere with mitochondrial function.
Problem 3: Should I use this compound or S-Gboxin?
Considerations:
-
This compound is the original compound and has been well-characterized in numerous in vitro studies.[5][6][7]
-
S-Gboxin is a functional analog of this compound that was developed to have enhanced metabolic and plasma stability, making it more suitable for in vivo studies.[5][8] There is also a lyophilized form of S-Gboxin being investigated for clinical use, suggesting it is a more stable formulation.
Recommendation:
-
For initial in vitro screening and mechanistic studies, this compound is a suitable choice.
-
For in vivo experiments or long-term in vitro studies where stability may be a concern, S-Gboxin is the preferred option due to its improved stability profile.[4][5][8]
Experimental Protocols & Visualizations
Experimental Workflow: Preparing this compound for Cell-Based Assays
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway: this compound's Mechanism of Action
This compound's therapeutic effect is rooted in its ability to selectively target the mitochondria of cancer cells. This is primarily due to the higher mitochondrial membrane potential and pH found in these cells compared to healthy cells.[5]
Caption: this compound's mechanism of action in cancer cells.
Logical Diagram: Troubleshooting this compound Experiment Failure
Caption: Troubleshooting guide for failed this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Gboxin Delivery in Orthotopic Glioblastoma (GBM) Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Gboxin in preclinical orthotopic glioblastoma (GBM) models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in glioblastoma?
This compound is a small molecule inhibitor of oxidative phosphorylation (OXPHOS).[1][2][3] It specifically targets the F0F1 ATP synthase, a key enzyme in the mitochondrial respiratory chain.[3] Its anti-cancer activity is particularly effective in GBM cells due to their unique mitochondrial characteristics, such as a higher mitochondrial membrane potential and pH, which leads to the accumulation of this compound within the mitochondria of cancer cells.[1][4] This targeted accumulation and inhibition of ATP synthesis ultimately leads to energy crisis and cell death in GBM cells, while largely sparing normal cells like astrocytes.[1][4]
Q2: Why is direct intracranial delivery of this compound necessary in orthotopic GBM models?
This compound has poor penetration across the blood-brain barrier (BBB).[5] To achieve therapeutic concentrations within the brain tumor, direct delivery methods are required. Studies have successfully utilized intracatheter delivery via subcutaneous osmotic minipumps to administer a more stable analog, S-Gboxin, directly to the tumor site.[1]
Q3: What is S-Gboxin and why is it used in in vivo studies?
S-Gboxin is a functional analog of this compound that was developed to have enhanced metabolic stability and plasma half-life, making it more suitable for in vivo experiments.[1][4] It retains the same mechanism of action as this compound, including the upregulation of ATF4 and suppression of phosphorylated-S6 (p-S6) expression in GBM cells.[4][6]
Q4: Are there alternative delivery methods to osmotic minipumps for this compound?
Yes, recent research has explored the use of nanoparticle-based delivery systems to improve the therapeutic window of this compound.[5][7] One such system utilizes a cancer cell-mitochondria hybrid membrane-coated nanomedicine (HM-NPs@G) which has been shown to improve blood circulation time and increase tumor accumulation compared to free this compound.[5][7]
Troubleshooting Guide
This guide addresses potential issues that may arise during the delivery of this compound or S-Gboxin in orthotopic GBM models using osmotic minipumps.
| Problem | Potential Cause | Recommended Solution |
| Reduced or no tumor growth inhibition | 1. Ineffective Drug Delivery: Catheter misplacement, blockage, or leakage. Pump failure. | - Verify catheter placement using imaging techniques (e.g., micro-CT or MRI with a contrast agent).- Ensure the catheter is securely attached to the pump and cannula.- Check the pump for proper function before implantation and after explantation by measuring the remaining volume.- Use a Y-shaped connector to allow for pump replacement without disturbing the intracranial cannula.[8][9] |
| 2. Drug Instability/Precipitation: this compound/S-Gboxin degradation or precipitation in the delivery vehicle at 37°C. | - Prepare fresh drug solutions for infusion.- Confirm the solubility and stability of this compound/S-Gboxin in your chosen vehicle at 37°C for the duration of the experiment. Consider using a formulation with excipients like PEG300 and Tween-80 to improve solubility.[3] | |
| 3. Sub-optimal Drug Concentration: The concentration of this compound/S-Gboxin reaching the tumor is below the therapeutic threshold. | - Increase the concentration of the drug in the infusate, if tolerated.- Ensure the infusion rate of the osmotic minipump is appropriate for the desired dosing.[10] | |
| Seizures or other neurological side effects in animals | 1. Off-target Drug Effects: High local concentration of the drug affecting surrounding healthy brain tissue. | - Reduce the infusion rate or the concentration of this compound/S-Gboxin.- Ensure the tip of the infusion cannula is accurately placed within the tumor mass and not in adjacent healthy tissue. |
| 2. Increased Intracranial Pressure: Infusion volume is too high, leading to pressure buildup. | - Use a lower infusion rate.[10]- Monitor animals closely for signs of neurological distress. | |
| Inconsistent results between animals | 1. Variability in Tumor Establishment: Differences in the number of implanted tumor cells or their location. | - Standardize the stereotactic injection procedure for tumor cell implantation.- Use imaging to confirm tumor establishment and size before starting treatment. |
| 2. Inconsistent Drug Delivery: See "Ineffective Drug Delivery" above. | - Implement rigorous quality control for pump and catheter assembly and implantation. | |
| Catheter Blockage | 1. Drug Precipitation: See "Drug Instability/Precipitation" above. | - Filter the drug solution before filling the pump.- Ensure the drug remains soluble in the chosen vehicle at 37°C. |
| 2. Tissue Debris: Blockage of the catheter tip by tumor or brain tissue. | - Ensure the cannula is properly implanted and secured to prevent movement. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of S-Gboxin
| Parameter | Plasma | Tumor |
| Cmax (ng/mL or ng/g) | ~150 | ~400 |
| Tmax (h) | ~1 | ~2 |
| t1/2 (h) | ~4 | Not Reported |
| Data derived from graphical representations in the source publication and are approximate.[4][6] |
Table 2: Biodistribution of this compound Formulations in Orthotopic GBM Models (6 hours post-injection)
| Formulation | Tumor (%ID/g) | Brain (%ID/g) | Liver (%ID/g) | Spleen (%ID/g) | Kidney (%ID/g) | Lung (%ID/g) |
| Free this compound | 1.06 | 0.5 | 12.5 | 8.0 | 7.5 | 6.0 |
| HM-NPs@G | 7.73 | 2.5 | 10.0 | 6.0 | 5.0 | 4.0 |
| %ID/g = percentage of injected dose per gram of tissue.[5][7] |
Experimental Protocols
1. Orthotopic Glioblastoma Model Establishment
This protocol is a generalized procedure and should be adapted based on the specific cell line and institutional guidelines.
-
Cell Preparation:
-
Culture GBM cells (e.g., U87MG, GL261) under standard conditions.
-
For injection, harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile, ice-cold phosphate-buffered saline (PBS) or artificial cerebrospinal fluid (aCSF).
-
Resuspend the cells to a final concentration of 1 x 10^5 to 5 x 10^5 cells in 2-5 µL of sterile PBS or aCSF. Keep the cell suspension on ice.
-
-
Stereotactic Intracranial Injection:
-
Anesthetize the mouse using an approved protocol (e.g., isoflurane inhalation or ketamine/xylazine injection).
-
Secure the animal in a stereotactic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and determine the coordinates for injection into the desired brain region (e.g., striatum or cerebral cortex).
-
Drill a small burr hole through the skull at the determined coordinates.
-
Slowly lower a Hamilton syringe with the cell suspension to the target depth.
-
Infuse the cell suspension at a slow rate (e.g., 0.5 µL/min) to prevent reflux.
-
After injection, leave the needle in place for 5-10 minutes before slowly retracting it.
-
Suture the scalp incision.
-
Provide appropriate post-operative care, including analgesics.
-
Monitor tumor growth using bioluminescence imaging (for luciferase-expressing cells) or MRI.
-
2. Intracatheter this compound Delivery using Osmotic Minipumps
-
Pump and Catheter Preparation:
-
Following the manufacturer's instructions, fill the osmotic minipump with the sterile, filtered S-Gboxin solution.
-
Attach a brain infusion catheter to the pump.
-
Prime the pump-catheter assembly in sterile saline at 37°C for the time specified by the manufacturer to ensure immediate and consistent delivery upon implantation.
-
-
Implantation Procedure:
-
Anesthetize the tumor-bearing mouse.
-
Make a subcutaneous pocket on the back of the mouse to house the osmotic minipump.
-
Secure the animal in a stereotactic frame and expose the skull as described previously.
-
Implant the brain infusion cannula at the same coordinates as the tumor cell injection or at a location optimized for tumor perfusion.
-
Secure the cannula to the skull with dental cement.
-
Tunnel the catheter subcutaneously from the head to the subcutaneous pocket on the back.
-
Place the primed osmotic minipump in the subcutaneous pocket and suture the incisions.
-
Provide post-operative care and monitor the animal for the duration of the experiment.
-
Visualizations
Caption: this compound signaling pathway in GBM cells.
Caption: Experimental workflow for this compound delivery.
Caption: Troubleshooting logic for this compound delivery.
References
- 1. This compound is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intranasal delivery of experimental compounds in orthotopic brain tumor mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cancer cell-mitochondria hybrid membrane coated this compound loaded nanomedicines for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Replacement of osmotic minipumps to extend the intracerebral infusion time of compounds into the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rwdstco.com [rwdstco.com]
Technical Support Center: Optimizing Gboxin for In Vitro Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for using Gboxin in in vitro experiments. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of oxidative phosphorylation (OXPHOS) that shows specific toxicity towards glioblastoma (GBM) and other cancer cells while sparing normal cells like astrocytes and mouse embryonic fibroblasts (MEFs).[1][2][3]
Mechanism of Action: this compound's primary target is the F0F1 ATP synthase (Complex V) of the mitochondrial electron transport chain.[1][4][5] Its mechanism is driven by its physicochemical properties and the unique metabolic state of many cancer cells:
-
Mitochondrial Accumulation: Cancer cells often exhibit a higher mitochondrial membrane potential and a more alkaline mitochondrial matrix pH compared to normal cells.[1][6][7] this compound, being a positively charged molecule, is drawn to and accumulates within these energized mitochondria.[1][7]
-
Inhibition of ATP Synthase: At high local concentrations within the mitochondria, this compound binds to and inhibits the F0F1 ATP synthase.[1][7]
-
Metabolic Crisis & Cell Death: This inhibition blocks the synthesis of ATP via oxidative phosphorylation, compromises oxygen consumption, and triggers a metabolic crisis.[1][8] This leads to the upregulation of stress markers like ATF4, suppression of growth pathways (e.g., decreased phospho-S6), cell cycle arrest, and ultimately apoptosis.[1][9]
In certain contexts, such as cervical cancer cells under low-glucose stress, this compound can activate the AMPK pathway, leading to autophagy and ferroptosis.[6]
Q2: What is a recommended starting concentration for this compound in a new cell line?
The optimal concentration of this compound is highly cell-type dependent. For initial experiments, a dose-response curve is recommended. Based on published data, a range of 100 nM to 10 µM is a reasonable starting point for most cancer cell lines.
Table 1: Reported IC₅₀ Values of this compound in Various Cell Lines
| Cell Line/Type | Description | IC₅₀ Value | Analog (if specified) | Citation |
|---|---|---|---|---|
| Primary Mouse GBM (HTS) | Glioblastoma | ~150 nM | This compound | [1][8] |
| Primary Human GBM | Glioblastoma | ~1 µM | This compound | [1] |
| Human GBM | Glioblastoma | 470 nM | S-Gboxin | [1][10] |
| U937 | Human Histiocytic Lymphoma | Sensitive (IC₅₀ < 8µM) | This compound | [1] |
| NCI-H82 | Human Small Cell Lung Cancer | Sensitive (IC₅₀ < 8µM) | This compound | [1] |
| Daoy | Human Medulloblastoma | 8,256 nM (Resistant) | This compound | [1] |
| Daoy + 1 µM CsA | Medulloblastoma + mPTP inhibitor | 1,867 nM (Sensitized) | This compound | [1] |
| Cervical Cancer Cells | HeLa, SiHa (under low glucose) | Significant viability loss | this compound (up to 10 mM) |[6] |
Note: The high concentration used in cervical cancer cells was under specific low-glucose conditions, highlighting that the metabolic state of the cells can dramatically influence this compound's efficacy.[6]
Q3: How should I prepare and store this compound stock solutions?
This compound has good solubility in DMSO and limited solubility in water. For in vitro experiments, preparing a high-concentration stock in DMSO is standard practice.
Table 2: this compound Solubility
| Solvent | Concentration (mg/mL) | Molar Concentration | Notes | Citation |
|---|---|---|---|---|
| DMSO | 32.5 - 39 mg/mL | ~82.7 - 99.2 mM | Use fresh, high-quality (hygroscopic) DMSO as absorbed moisture can reduce solubility. Sonication can aid dissolution. | [3][4] |
| Water | 2 - 10 mg/mL | ~5.1 - 25.5 mM | Requires sonication. For working solutions, sterile filter after dilution. | [4][5] |
| Ethanol | 79 mg/mL | ~201 mM | - |[4] |
Stock Solution Protocol:
-
Prepare a 10 mM or 20 mM stock solution in 100% sterile DMSO.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (6+ months) storage.[5]
-
When preparing working concentrations, dilute the DMSO stock directly into the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level toxic to your specific cell line (typically ≤ 0.1%).
Q4: My cells are not responding to this compound. What are the potential reasons?
If you observe low or no cytotoxicity, consider the following factors:
-
Cell Type Resistance: Some cell lines are inherently resistant. This compound's efficacy is linked to high mitochondrial membrane potential.[1] Normal cells or cancer cells with lower potential may be less sensitive.
-
mPTP Activity: Resistance in normal cells is associated with a functional mitochondrial permeability transition pore (mPTP), which prevents this compound accumulation.[2][7] Some cancer cell lines may retain this function. Co-treatment with an mPTP inhibitor like Cyclosporin A (CsA) can sensitize resistant cells.[1]
-
Culture Conditions: this compound's effect can be dependent on the metabolic state of the cells. For example, its toxicity in cervical cancer cells was greatly enhanced under low-glucose conditions.[6] Conversely, nutrient-replete conditions may blunt its effect in some cases.[11]
-
Compound Integrity: Ensure your this compound stock solution has been stored correctly and has not degraded.
-
Experimental Duration: Cytotoxic effects may require prolonged exposure. Most viability assays are run for 72-96 hours.[1][4]
Q5: How long should I treat my cells with this compound?
The required incubation time depends on the assay.
Table 3: Typical Experimental Parameters
| Experiment | This compound Concentration | Incubation Time | Citation |
|---|---|---|---|
| Cell Viability / Cytotoxicity | Dose-dependent (e.g., 0-15 µM) | 72 - 96 hours | [1][4][5] |
| Western Blot (p-S6, ATF4) | ~1 µM | 6 - 12 hours | [1][12] |
| Cell Cycle Analysis | Dose-dependent | 24 hours | [1][9] |
| Oxygen Consumption Rate | Dose-dependent | Acute measurement | [1] |
| Irreversible Inhibition Assay | ~1 µM | As short as 6 hours |[13] |
Experimental Protocols & Workflows
Protocol 1: General Cell Viability (Cytotoxicity) Assay
This protocol describes a typical method for determining the IC₅₀ of this compound in a cancer cell line using a luminescence-based assay (e.g., CellTiter-Glo®).
Methodology:
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Start from a top concentration of ~20-40 µM. Include a DMSO-only vehicle control.
-
Treatment: Remove the overnight culture medium and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 96 hours under standard culture conditions (37°C, 5% CO₂).[1][3]
-
Assay: Equilibrate the plate to room temperature. Add the viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence on a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log[this compound concentration]. Calculate the IC₅₀ value using non-linear regression.
Troubleshooting Guide
Issue: Low or No Cytotoxicity Observed
If this compound is not producing the expected cytotoxic effect, follow this logical workflow to diagnose the issue.
References
- 1. This compound is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an oxidative phosphorylation inhibitor that targets glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cancer cell-mitochondria hybrid membrane coated this compound loaded nanomedicines for glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
How to mitigate Gboxin-induced toxicity in normal cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected toxicity in normal cells during experiments with Gboxin.
Frequently Asked Questions (FAQs)
Q1: We are observing toxicity in our normal cell line when treated with this compound. Isn't this compound supposed to be selective for cancer cells?
A1: this compound's selectivity is primarily based on the distinct mitochondrial physiology of many cancer cells compared to normal cells.[1][2] Specifically, cancer cells often exhibit a higher mitochondrial membrane potential and a more alkaline mitochondrial matrix pH.[1][3] The positively charged this compound molecule preferentially accumulates in the mitochondria of these cancer cells, leading to the inhibition of F0F1 ATP synthase (Complex V) and subsequent cell death.[1][4][5]
Normal cells are typically resistant because they maintain a lower mitochondrial membrane potential and have a functional mitochondrial permeability transition pore (mPTP).[1][3] The mPTP helps regulate the mitochondrial pH, preventing the toxic accumulation of this compound.[1][5] If your normal cell line is showing sensitivity, it might have mitochondrial characteristics that are more similar to those of cancer cells, such as a blunted mPTP function.
Q2: How can we determine if our normal cell line has a mitochondrial phenotype that makes it susceptible to this compound?
A2: You can perform several experiments to assess the mitochondrial phenotype of your normal cell line. A key experiment is to evaluate the function of the mitochondrial permeability transition pore (mPTP). You can test if inhibiting the mPTP in your normal cells sensitizes them to this compound. For example, treating mouse embryonic fibroblasts (MEFs) with the mPTP inhibitor Cyclosporin A (CsA) has been shown to increase their sensitivity to this compound more than tenfold.[6]
Q3: What is the mechanism of this compound-induced cell death in sensitive cells?
A3: In cancer cells, this compound's inhibition of mitochondrial complex V leads to a disruption of oxidative phosphorylation (OXPHOS).[1][2] This triggers a cascade of events, including the activation of the AMPK signaling pathway, which in turn promotes autophagy.[7] The subsequent reduction in p62 protein levels leads to the degradation of Nrf2, diminishing the cell's antioxidant capacity.[7] This increase in reactive oxygen species (ROS) can induce both apoptosis and ferroptosis.[7]
Q4: Are there any known ways to protect normal cells from this compound-induced toxicity if they show some sensitivity?
A4: The primary mechanism of protection in normal cells is a functional mitochondrial permeability transition pore (mPTP).[1][3] Theoretically, enhancing the activity of the mPTP could increase resistance to this compound. However, direct pharmacological enhancement of mPTP is not a standard procedure. A more practical approach is to carefully characterize your cell line's mitochondrial function to understand its baseline sensitivity. For experimental purposes, ensuring normal glucose conditions is also important, as low-glucose environments can enhance this compound's effects, although this has been primarily demonstrated in cancer cells.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Unexpected toxicity in a "normal" cell line. | The cell line may have a cancer-like mitochondrial phenotype (e.g., blunted mPTP function, high mitochondrial membrane potential). | 1. Assess mPTP function: Treat cells with a known mPTP inhibitor like Cyclosporin A (CsA) to see if it further sensitizes them to this compound. A significant increase in sensitivity would suggest a partially functional mPTP at baseline. 2. Measure mitochondrial membrane potential: Use a fluorescent probe like TMRM or JC-1 to compare the mitochondrial membrane potential of your normal cell line to a known this compound-sensitive cancer cell line. |
| Variability in this compound's effect across experiments. | Inconsistent cell culture conditions, particularly glucose concentration. | 1. Standardize media composition: Ensure consistent glucose levels in your culture medium for all experiments. 2. Monitor cell density: High cell density can lead to nutrient depletion and hypoxia, which may alter cellular metabolism and sensitivity to this compound. |
| This compound does not show selectivity between my cancer and normal cell lines. | The "normal" cell line may not be a suitable negative control due to its mitochondrial characteristics. The cancer cell line may have acquired resistance. | 1. Characterize both cell lines: Perform the mitochondrial phenotype assessments mentioned above on both your normal and cancer cell lines. 2. Use a different control cell line: Consider using a well-characterized normal cell line known to be resistant to this compound, such as primary mouse embryonic fibroblasts or neonatal astrocytes.[1][8] |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines, highlighting its selectivity.
| Cell Line | Cell Type | IC50 | Reference |
| Primary Mouse Glioblastoma | Cancer | ~150 nM | [9] |
| Patient-Derived Glioblastoma | Cancer | ~1 µM | [9] |
| Primary Mouse Embryonic Fibroblasts | Normal | Not sensitive | [9] |
| Neonatal Astrocytes | Normal | Not sensitive | [8] |
Key Experimental Protocols
Protocol 1: Assessing mPTP Function with Cyclosporin A (CsA)
-
Cell Plating: Seed your normal cells (e.g., MEFs) in a 96-well plate at a suitable density.
-
Pre-treatment with CsA: The following day, pre-treat the cells with 1 µM Cyclosporin A for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
This compound Treatment: Add this compound at a range of concentrations to both the CsA-pre-treated and vehicle-treated cells.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
Viability Assay: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Analysis: Compare the IC50 values of this compound in the presence and absence of CsA. A significant decrease in the IC50 with CsA treatment indicates that mPTP inhibition sensitizes the cells to this compound.[6]
Protocol 2: Measurement of Mitochondrial Membrane Potential
-
Cell Preparation: Culture your normal and control cancer cells under their respective standard conditions.
-
Dye Loading: Incubate the cells with a mitochondrial membrane potential-sensitive dye, such as TMRM (Tetramethylrhodamine, Methyl Ester), in a suitable buffer.
-
Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer. Higher fluorescence intensity corresponds to a higher mitochondrial membrane potential.
-
Comparison: Compare the fluorescence profiles of your normal cell line with a known this compound-sensitive cancer cell line.
Visualizations
Caption: this compound's selective toxicity mechanism in cancer vs. normal cells.
Caption: this compound-induced signaling cascade leading to cell death.
Caption: Troubleshooting workflow for unexpected this compound toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. abmole.com [abmole.com]
- 6. This compound is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound is an oxidative phosphorylation inhibitor that targets glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Best practices for long-term storage of Gboxin compounds
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Gboxin compounds. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound powder?
A1: For long-term storage, this compound powder should be stored at -20°C.[1][2][3] Some suppliers indicate that the powder can be stored for up to 3 years at this temperature, while another suggests stability for at least 4 years.[3][4] To ensure maximum stability, it is crucial to keep the compound in a tightly sealed container to protect it from moisture.[2][5]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound stock solutions are typically prepared in dimethyl sulfoxide (DMSO). For long-term storage of stock solutions, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.[1][3] Under these conditions, the stock solution is stable for at least 6 months to a year.[1][2][3][5] For shorter-term storage, stock solutions can be kept at -20°C for up to 1 month.[2][3][5] It is advisable to use fresh DMSO, as moisture-absorbing DMSO can reduce the solubility of this compound.[3]
Q3: Can I store this compound stock solutions at 4°C?
A3: Storage of this compound in DMSO at 4°C is not recommended for long periods. One supplier suggests that it is stable for only up to 2 weeks at this temperature.[1] For any storage beyond a very short term, freezing is recommended to prevent degradation.
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of oxidative phosphorylation (OXPHOS).[6][7][8][9] It specifically targets the F0F1 ATP synthase (Complex V) in the mitochondrial inner membrane.[6][7][9] By inhibiting this complex, this compound disrupts the production of ATP, leading to energy depletion and subsequent cell death, particularly in cancer cells like glioblastoma that have a high mitochondrial proton gradient.[6][7]
Quantitative Storage Data Summary
The following table summarizes the recommended storage conditions for this compound compounds based on information from various suppliers.
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | 2 to 4 years | [1][3][4] |
| Stock Solution in DMSO | -80°C | 6 months to 1 year | [1][2][3][5] |
| Stock Solution in DMSO | -20°C | 1 month | [2][3][5] |
| Stock Solution in DMSO | 4°C | 2 weeks | [1] |
Experimental Protocols
Protocol for Assessing Long-Term Stability of this compound
This protocol outlines a method to assess the stability of this compound under different storage conditions over time.
1. Materials:
- This compound powder
- Anhydrous DMSO
- Phosphate-buffered saline (PBS), pH 7.4
- High-performance liquid chromatography (HPLC) system with a C18 column
- Mass spectrometer (MS)
- -80°C and -20°C freezers
- 4°C refrigerator
- Incubator set to 37°C (for accelerated degradation studies)
2. Preparation of this compound Stock Solution:
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- Aliquot the stock solution into multiple single-use, tightly sealed vials.
3. Storage Conditions and Time Points:
- Store aliquots under the following conditions:
- -80°C
- -20°C
- 4°C
- Room temperature (as a control for degradation)
- 37°C (for accelerated degradation)
- Establish time points for analysis (e.g., Day 0, 1 week, 1 month, 3 months, 6 months, 1 year).
4. Sample Analysis:
- At each time point, retrieve one aliquot from each storage condition.
- Dilute the this compound sample to a suitable concentration for HPLC-MS analysis.
- Analyze the sample using an HPLC-MS method to determine the purity of this compound and identify any degradation products.
- Quantify the remaining percentage of intact this compound by comparing the peak area at each time point to the peak area at Day 0.
5. Data Analysis:
- Plot the percentage of remaining this compound against time for each storage condition.
- Determine the rate of degradation for each condition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | - Solution was not fully dissolved initially.- Solvent (DMSO) has absorbed moisture.- Concentration is too high for the storage temperature. | - Gently warm the solution to 37°C and vortex to redissolve.- Use fresh, anhydrous DMSO for preparing stock solutions.- Prepare a lower concentration stock solution. |
| Inconsistent experimental results | - Degradation of this compound due to improper storage or handling.- Repeated freeze-thaw cycles of the stock solution. | - Ensure this compound powder and stock solutions are stored at the recommended temperatures.- Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.- Perform a stability check of your this compound stock using HPLC. |
| Low potency or loss of activity in cell-based assays | - this compound has degraded over time.- Incorrect preparation of working solutions. | - Use a fresh aliquot of this compound stock solution.- Prepare working solutions fresh for each experiment from a frozen stock.- Verify the final concentration of this compound in your assay medium. |
| Difficulty dissolving this compound powder | - this compound may have poor solubility in aqueous solutions. | - Use DMSO to prepare a concentrated stock solution first, then dilute it in the aqueous medium. Sonication may aid dissolution. |
Visualizations
Caption: this compound inhibits F0F1 ATP synthase, leading to decreased ATP production and subsequent activation of cell death pathways.
Caption: Workflow for assessing the long-term stability of this compound under various storage conditions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. enamine.net [enamine.net]
- 9. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Gboxin Pharmacokinetic Profile Improvement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the pharmacokinetic profile of Gboxin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel small-molecule inhibitor of oxidative phosphorylation (OXPHOS) that specifically targets the F0F1 ATP synthase.[1][2][3] Its mechanism of action relies on its positive charge, which leads to its accumulation in the mitochondria of cancer cells like glioblastoma (GBM).[4][5] This accumulation is driven by the higher mitochondrial membrane potential and pH found in these cancer cells compared to healthy cells, leading to a targeted anti-tumor effect.[4][6]
Q2: What are the known pharmacokinetic limitations of the original this compound molecule?
A2: The primary challenge with this compound is its suboptimal pharmacokinetic profile, characterized by poor blood circulation and non-specific tissue uptake.[7] This can lead to insufficient accumulation of the drug at the tumor site, limiting its therapeutic efficacy in vivo.[7] One study reported a blood circulation half-life of free this compound to be as low as 0.47 hours.[7]
Q3: What is S-Gboxin and how does it differ from this compound?
A3: S-Gboxin is a functional analog of this compound that was developed to address the metabolic instability of the parent compound.[4] It retains the core mechanism of action but exhibits enhanced plasma stability and metabolic resistance, making it more suitable for in vivo applications.[4][6]
Q4: What are the main strategies to improve the pharmacokinetic profile of this compound?
A4: The two primary strategies that have been explored are:
-
Analog Development: Creating more stable analogs, such as S-Gboxin, to improve metabolic stability and plasma half-life.[4][6]
-
Advanced Formulation: Utilizing drug delivery systems, such as biomimetic nanoparticles, to encapsulate this compound. This can protect the molecule from rapid clearance, improve circulation time, and enhance tumor-specific targeting and accumulation.[7]
Q5: How does nanoparticle encapsulation improve this compound's performance?
A5: Encapsulating this compound in a biomimetic nanomedicine, such as cancer cell-mitochondria hybrid membrane-coated nanoparticles (HM-NPs@G), has been shown to significantly enhance its pharmacokinetic profile.[7] This strategy improves blood circulation time, increases accumulation in the tumor, enhances permeability across the blood-brain barrier (BBB), and allows for controlled release of the drug at the target site.[7]
Troubleshooting Guide
Issue 1: Low in vivo efficacy of this compound despite high in vitro potency.
-
Possible Cause: This is likely due to the poor pharmacokinetic profile of unmodified this compound, including rapid clearance from circulation and insufficient accumulation in the tumor.[7]
-
Troubleshooting Steps:
-
Switch to a stabilized analog: Consider using S-Gboxin, which has demonstrated improved metabolic and plasma stability.[4][6]
-
Develop a formulation: Encapsulate this compound or S-Gboxin into a nanoparticle-based drug delivery system to prolong circulation and improve tumor targeting.[7]
-
Pharmacokinetic analysis: Conduct a pharmacokinetic study to determine the half-life, clearance, and biodistribution of your this compound formulation to confirm drug exposure at the tumor site.
-
Issue 2: Difficulty in achieving therapeutic concentrations of this compound across the blood-brain barrier (BBB) for glioblastoma models.
-
Possible Cause: The physicochemical properties of free this compound may limit its ability to effectively cross the BBB.[7]
-
Troubleshooting Steps:
-
Utilize targeted nanocarriers: Employ nanoparticle systems designed for BBB transit. For instance, the HM-NPs@G formulation is designed to improve BBB permeability.[7]
-
Consider alternative administration routes: While intraperitoneal injection has been used, direct intracranial delivery or convection-enhanced delivery could be explored in preclinical models to bypass the BBB, although this is an invasive approach.
-
Issue 3: Observed toxicity in non-target tissues during in vivo experiments.
-
Possible Cause: Non-specific distribution of this compound can lead to off-target effects.
-
Troubleshooting Steps:
-
Enhance tumor targeting: Use a targeted drug delivery system. The cancer cell-mitochondria hybrid membrane coating on nanoparticles is a strategy to achieve homotypic targeting to tumor cells and their mitochondria.[7]
-
Dose optimization: Perform a dose-escalation study to find the optimal therapeutic window that maximizes anti-tumor activity while minimizing systemic toxicity.
-
Formulation modification: A reactive oxygen species (ROS)-responsive polymer can be incorporated into nanoparticles to facilitate drug release specifically within the high-ROS tumor microenvironment.[7]
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound and its improved formulations.
Table 1: In Vitro Potency of this compound and its Analog
| Compound | Cell Line | IC50 | Citation |
| This compound | HTS (Glioblastoma) | 150 nM | [3] |
| S-Gboxin | HTS (Glioblastoma) | 470 nM | [4] |
Table 2: Pharmacokinetic Parameters of this compound Formulations
| Formulation | Parameter | Value | Animal Model | Citation |
| Free this compound | Blood Circulation Half-life | 0.47 hours | Mice | [7] |
| Free this compound | Tumor Accumulation | 1.06% ID/g | Mice | [7] |
| HM-NPs@G | Blood Circulation Half-life | 4.90 hours | Mice | [7] |
| HM-NPs@G | Tumor Accumulation | 7.73% ID/g | Mice | [7] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound Formulations
-
Animal Model: Utilize healthy mice (e.g., BALB/c) for plasma pharmacokinetics and tumor-bearing mice (e.g., orthotopic U87MG xenografts) for tumor accumulation studies.
-
Drug Administration: Administer the this compound formulation (e.g., free this compound, S-Gboxin, or HM-NPs@G) via intravenous or intraperitoneal injection at a predetermined dose.
-
Sample Collection:
-
Plasma: Collect blood samples from the tail vein or via cardiac puncture at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-injection into heparinized tubes. Centrifuge to separate plasma.
-
Tumor/Tissues: At the final time point, euthanize the animals and harvest the tumor and major organs (liver, spleen, kidney, lung, heart, brain).
-
-
Sample Analysis:
-
Extract this compound from plasma and homogenized tissue samples using an appropriate organic solvent.
-
Quantify the concentration of this compound using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (e.g., half-life, Cmax, AUC) from the plasma concentration-time curve using non-compartmental analysis software.
-
Express tissue accumulation as the percentage of the injected dose per gram of tissue (%ID/g).
-
Protocol 2: Preparation of a Stock Solution for In Vivo Formulation
This protocol is a general guide for preparing a this compound stock solution for subsequent dilution into a final formulation for animal studies, based on common practices for similar small molecules.[2]
-
Initial Solubilization: Weigh the required amount of this compound powder and dissolve it in fresh, anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 39 mg/mL).[2] Ensure the solution is clear.
-
Vehicle Preparation: Prepare the vehicle for in vivo administration. A common vehicle for poorly soluble compounds consists of a mixture of solvents. For example, a formulation could be prepared by sequentially adding the DMSO stock to PEG300, followed by Tween 80, and finally an aqueous solution like saline or ddH2O.[2]
-
Dilution and Mixing:
-
Slowly add the DMSO stock solution to the first co-solvent (e.g., PEG300) while vortexing to ensure complete mixing and prevent precipitation.
-
Add the subsequent co-solvents (e.g., Tween 80, ddH2O) in the correct order, ensuring the solution remains clear after each addition.[2]
-
-
Final Preparation: The final working solution should be prepared fresh on the day of the experiment for optimal results.[2][3]
Visualizations
Caption: Workflow of this compound's PK challenges and improvement strategies.
Caption: this compound's mechanism of action targeting mitochondrial ATP synthase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is an oxidative phosphorylation inhibitor that targets glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cancer cell-mitochondria hybrid membrane coated this compound loaded nanomedicines for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Gboxin vs. Other OXPHOS Inhibitors in Glioblastoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glioblastoma (GBM) remains one of the most challenging cancers to treat, characterized by its aggressive nature and resistance to conventional therapies. A growing body of research highlights the metabolic plasticity of GBM, with a subset of tumors demonstrating a reliance on oxidative phosphorylation (OXPHOS) for survival and proliferation. This has spurred the development and investigation of various OXPHOS inhibitors as potential therapeutic agents. This guide provides a detailed comparison of Gboxin, a novel OXPHOS inhibitor, with other notable inhibitors such as Metformin, IACS-010759, Atovaquone, and BAY 87-2243, in the context of glioblastoma.
Mechanism of Action and Cellular Targets
The primary mechanism of action for these inhibitors involves the disruption of the mitochondrial electron transport chain (ETC) and ATP synthesis. However, their specific targets and downstream effects differ, offering distinct therapeutic profiles.
This compound exhibits a unique mechanism by targeting the F0F1 ATP synthase (Complex V) in a manner dependent on the high mitochondrial membrane potential and pH found in GBM cells. This specificity allows it to selectively inhibit the growth of glioblastoma cells while sparing normal cells like astrocytes and embryonic fibroblasts. In contrast, other inhibitors target earlier complexes of the ETC. Metformin and IACS-010759 are known to inhibit Complex I (NADH:ubiquinone oxidoreductase). Atovaquone targets Complex III (ubiquinone:cytochrome c oxidoreductase). BAY 87-2243 also acts as a Complex I inhibitor, which leads to reduced HIF-1α protein levels under hypoxic conditions.
Caption: Mechanism of action of this compound and other OXPHOS inhibitors in glioblastoma.
Comparative Efficacy: In Vitro Studies
The in vitro efficacy of these inhibitors is typically evaluated by determining their half-maximal inhibitory concentration (IC50) in various GBM cell lines. This provides a quantitative measure of their potency.
| Inhibitor | GBM Cell Line(s) | IC50 | Citation(s) |
| This compound | Primary mouse GBM (HTS) | 150 nM | |
| Primary human GBM | ~1 µM | ||
| S-Gboxin (analog) | 470 nM | ||
| Metformin | U87, U251, LN18, SF767 | ~10 mM (for significant effects) | |
| GBM TICs (GBM1, GBM3, GBM4) | Cytostatic up to ~IC50 values | N/A | |
| Atovaquone | U87-MG | 15.9 µM | |
| LN-18 | 17.4 µM | ||
| SF-188 | 39.1 µM | ||
| SJ-GBM2 | 53.3 µM | ||
| IACS-010759 | General | < 10 nM | N/A |
| BAY 87-2243 | HCT-116 (hypoxia-induced reporter) | ~0.7 nM (reporter activity) | |
| HCT116luc | ~2.0 nM (CA9 protein expression) |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and cell lines used across different studies.
Signaling Pathways Affected
The inhibition of OXPHOS triggers a cascade of downstream signaling events that ultimately lead to reduced tumor cell viability.
-
This compound: Inhibition of ATP synthase leads to rapid ATP depletion, which in turn activates AMP-activated protein kinase (AMPK). This activation is associated with the downstream inhibition of the mTOR pathway, a key regulator of cell growth and proliferation.
-
Metformin: As a Complex I inhibitor, metformin also leads to ATP depletion and subsequent activation of the AMPK pathway. This activation can be both dependent and independent of AMPK and results in the inhibition of the mTOR signaling pathway.
-
IACS-010759: By inhibiting Complex I, IACS-010759 deprives tumor cells of energy and essential building blocks for nucleotides and amino acids, leading to cell death.
-
Atovaquone: Inhibition of Complex III disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and ATP production. This also results in the generation of reactive oxygen species (ROS), contributing to oxidative stress and cell death.
-
BAY 87-2243: Inhibition of Complex I by BAY 87-2243 under hypoxic conditions leads to a reduction in HIF-1α protein accumulation, a key factor in tumor adaptation to low oxygen environments.
Caption: Comparative signaling pathways of OXPHOS inhibitors in glioblastoma.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays used to evaluate OXPHOS inhibitors in GBM research.
Cell Viability Assay
Objective: To determine the concentration-dependent effect of an inhibitor on cell proliferation and viability.
General Protocol:
-
Cell Seeding: Plate GBM cells (e.g., U87-MG, LN-18) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the OXPHOS inhibitor (e.g., this compound, Metformin, Atovaquone) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48, 72, or 96 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment:
-
MTS/MTT Assay: Add MTS or MTT reagent to each well and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS). The absorbance is proportional to the number of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent, which measures ATP levels, and read the luminescence.
-
-
Data Analysis: Normalize the readings to the vehicle control and plot the percentage of cell viability against the inhibitor concentration. Calculate the IC50 value using non-linear regression analysis.
Seahorse XF Analyzer Metabolic Flux Assay
Objective: To measure the real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.
General Protocol:
-
Cell Seeding: Seed GBM cells in a Seahorse XF96 or XF24 cell culture microplate at an optimized density and allow them to adhere.
-
Pre-incubation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C.
-
Assay Protocol (Mito Stress Test):
-
Load the sensor cartridge with the following compounds for sequential injection:
-
Port A: OXPHOS inhibitor (e.g., this compound, Metformin) or vehicle.
-
Port B: Oligomycin (ATP synthase inhibitor).
-
Port C: FCCP (a protonophore that uncouples oxygen consumption from ATP production).
-
Port D: Rotenone/Antimycin A (Complex I and III inhibitors, respectively, to shut down mitochondrial respiration).
-
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay.
-
-
Data Acquisition and Analysis: The instrument measures OCR and ECAR in real-time before and after each injection. The data is used to calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Caption: General experimental workflow for evaluating OXPHOS inhibitors in glioblastoma.
Orthotopic Glioblastoma Xenograft Model
Objective: To evaluate the in vivo efficacy of an OXPHOS inhibitor in a clinically relevant animal model.
General Protocol:
-
Cell Preparation: Culture human GBM cells (e.g., U87-MG) or patient-derived GBM stem-like cells. For in vivo imaging, cells are often transduced to express a reporter gene like luciferase.
-
Stereotactic Intracranial Injection:
-
Anesthetize immunocompromised mice (e.g., nude mice).
-
Using a stereotactic frame, inject a specific number of GBM cells (e.g., 2 x 10^5 cells in 5 µL) into a predetermined location in the brain (e.g., the striatum or cortex).
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth non-invasively using bioluminescence imaging (for luciferase-expressing cells) at regular intervals.
-
-
Treatment Administration:
-
Once tumors are established (detectable by imaging), randomize mice into treatment and control groups.
-
Administer the OXPHOS inhibitor (e.g., S-Gboxin, Metformin) or vehicle control via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and the health of the mice.
-
Record survival data and generate Kaplan-Meier survival curves.
-
-
Post-mortem Analysis:
-
At the end of the study, harvest the brains for histological (e.g., H&E staining) and immunohistochemical (e.g., for proliferation and apoptosis markers) analysis to confirm tumor burden and treatment effects.
-
Conclusion
This compound presents a promising and highly specific approach to targeting OXPHOS in glioblastoma by leveraging the unique mitochondrial characteristics of these cancer cells. Its mechanism of action, focused on Complex V, distinguishes it from other OXPHOS inhibitors that target earlier complexes in the electron transport chain. While direct comparative studies are limited, the available data suggest that this compound has potent anti-glioblastoma activity at nanomolar concentrations, a significantly lower range than the millimolar concentrations required for similar effects with Metformin.
The other inhibitors, IACS-010759, Atovaquone, and BAY 87-2243, also show promise in preclinical studies, each with a distinct profile. IACS-010759 appears to be a highly potent Complex I inhibitor. Atovaquone, an approved drug, offers a repurposing opportunity with a known safety profile. BAY 87-2243's dual role in inhibiting Complex I and HIF-1α makes it an interesting candidate for targeting hypoxic tumors.
Further head-to-head preclinical studies are warranted to directly compare the efficacy and safety of these inhibitors in relevant glioblastoma models. The choice of inhibitor for clinical development will likely depend on a variety of factors, including potency, specificity, ability to cross the blood-brain barrier, and the specific metabolic vulnerabilities of the glioblastoma subtype being targeted. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers designing and conducting such comparative studies.
A Comparative Analysis of Gboxin and S-Gboxin in Glioblastoma Therapy
A detailed examination of two novel oxidative phosphorylation inhibitors, Gboxin and its pharmacologically optimized analog S-Gboxin, reveals distinct efficacy profiles and metabolic stabilities, offering crucial insights for researchers and drug development professionals in oncology.
This guide provides a comprehensive comparison of this compound and S-Gboxin, focusing on their performance as targeted anti-cancer agents. The data presented is derived from preclinical studies investigating their mechanism of action, cellular efficacy, and in vivo therapeutic potential, particularly in the context of glioblastoma (GBM).
Mechanism of Action: Targeting the Powerhouse of Cancer Cells
Both this compound and its analog S-Gboxin function as inhibitors of oxidative phosphorylation (OXPHOS), a critical metabolic pathway for energy production in cancer cells.[1][2] Their primary target is the F0F1 ATP synthase, a key enzyme complex within the mitochondria.[3][4] By inhibiting this enzyme, these compounds disrupt the production of ATP, leading to an energy crisis and subsequent cell death in cancer cells.[5][6]
The selectivity of this compound and S-Gboxin for cancer cells stems from the unique physiological characteristics of tumor mitochondria. Cancer cells often exhibit a higher mitochondrial membrane potential and a more alkaline mitochondrial matrix compared to healthy cells.[1][7] this compound, being a positively charged molecule, preferentially accumulates within the negatively charged environment of cancer cell mitochondria, leading to a targeted cytotoxic effect while sparing normal cells like astrocytes and mouse embryonic fibroblasts (MEFs).[3][7]
Upon inhibition of ATP synthase, a downstream signaling cascade is initiated. This includes the upregulation of Activating Transcription Factor 4 (ATF4), a key regulator of the integrated stress response, and the suppression of phosphorylated ribosomal protein S6 (p-S6), a component of the mTOR signaling pathway involved in cell growth and proliferation.[3][8]
Comparative Efficacy: In Vitro and In Vivo Data
While both compounds share the same mechanism of action, S-Gboxin was developed as a more stable analog of this compound for in vivo applications.[3] This enhanced stability translates to improved pharmacokinetic properties, making it more suitable for animal studies and potential clinical development.
| Parameter | This compound | S-Gboxin | Reference |
| Target | F0F1 ATP Synthase | F0F1 ATP Synthase | [3][4] |
| IC50 (GBM cells) | 150 nM | 470 nM | [3] |
| In Vivo Efficacy | Not reported for in vivo studies due to instability | Effective in inhibiting GBM allografts and patient-derived xenografts | [3] |
| Metabolic Stability | Poor | Enhanced | [3] |
| Plasma Stability | Poor | Enhanced | [3] |
Table 1: Comparative data for this compound and S-Gboxin.
Experimental Protocols
The following are summaries of key experimental protocols used to evaluate the efficacy of this compound and S-Gboxin.
Cell Viability Assay
The inhibitory effects of this compound and S-Gboxin on cell growth were quantified using the CellTiter-Glo® Luminescent Cell Viability Assay.[3]
Protocol:
-
Cells (e.g., primary glioblastoma cells, mouse embryonic fibroblasts, astrocytes) were seeded in 96-well plates.
-
After 24 hours, cells were treated with a serial dilution of this compound or S-Gboxin.
-
Following a 96-hour incubation period, CellTiter-Glo® reagent was added to each well.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader.
-
The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Oxygen Consumption Rate (OCR) Measurement
The impact of this compound and S-Gboxin on mitochondrial respiration was assessed by measuring the oxygen consumption rate.[3]
Protocol:
-
Cells were seeded in a Seahorse XFp cell culture miniplate.
-
The sensor cartridge was hydrated in Seahorse XF Calibrant overnight.
-
Prior to the assay, the cell culture medium was replaced with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
The cell plate was incubated in a non-CO2 incubator for 1 hour.
-
Baseline OCR was measured using a Seahorse XFp Analyzer.
-
This compound or S-Gboxin was injected, and OCR was measured for a specified duration to determine the inhibitory effect.
In Vivo Tumor Growth Inhibition Studies
The anti-tumor activity of S-Gboxin was evaluated in mouse models of glioblastoma.[3]
Protocol:
-
Glioblastoma cells were implanted subcutaneously or intracranially into immunodeficient mice.
-
Once tumors were established, mice were treated with S-Gboxin (e.g., 10 mg/kg/day via intraperitoneal injection or local delivery via an intracranial catheter).[3]
-
Tumor volume was measured regularly (for subcutaneous tumors), and animal survival was monitored.
-
At the end of the study, tumors were excised for histological and immunohistochemical analysis to assess cell proliferation and tumor markers.[3]
Conclusion
This compound and S-Gboxin represent a promising class of anti-cancer agents that selectively target the metabolic vulnerability of glioblastoma cells. While this compound was instrumental in identifying this novel therapeutic strategy, its analog, S-Gboxin, demonstrates superior pharmacokinetic properties, making it a more viable candidate for further preclinical and potential clinical development. The data underscores the potential of targeting mitochondrial metabolism as a therapeutic approach for glioblastoma and other cancers with similar metabolic profiles. Further investigation into the efficacy and safety of S-Gboxin in more advanced preclinical models is warranted. A lyophilized form of S-Gboxin, L-S-Gboxin, is also being explored for compassionate use in treating diffuse midline glioma.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound Induced Apoptosis and Ferroptosis of Cervical Cancer Cells by Promoting Autophagy-Mediated Inhibition of Nrf2 Signaling Under Low-Glucose Conditions | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound is an oxidative phosphorylation inhibitor that targets glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of Gboxin's Efficacy Across Glioblastoma Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gboxin, a novel oxidative phosphorylation (OXPHOS) inhibitor, and its therapeutic potential against different glioblastoma (GBM) subtypes. The content objectively assesses this compound's performance against the current standard-of-care, Temozolomide (TMZ), supported by available experimental data. Detailed methodologies for key experiments are included to ensure reproducibility and further investigation.
Introduction to this compound and Glioblastoma
Glioblastoma is the most aggressive and common primary brain tumor in adults, characterized by significant cellular and molecular heterogeneity.[1][2][3] This heterogeneity has led to the classification of GBM into distinct molecular subtypes, primarily Proneural, Mesenchymal, and Classical, with the Mesenchymal subtype often linked to a more aggressive phenotype and therapeutic resistance.[4][5] The current standard treatment involves surgical resection followed by radiation and the alkylating agent Temozolomide (TMZ).[6][7][8] However, prognosis remains poor due to intrinsic and acquired resistance to therapy.[6]
This compound emerges as a promising therapeutic agent with a novel mechanism of action. It is a small molecule that selectively inhibits the growth of primary mouse and human glioblastoma cells by targeting mitochondrial F0F1 ATP synthase, a key component of the oxidative phosphorylation pathway.[1][2][9][10] Notably, this compound's toxicity is specific to cancer cells, sparing normal cells like astrocytes and mouse embryonic fibroblasts (MEFs).[1][9][11] This specificity is attributed to the unique metabolic state of cancer cells, which possess a higher mitochondrial membrane potential and matrix pH, leading to the accumulation of the positively charged this compound molecule.[1][9]
Mechanism of Action: this compound vs. Temozolomide
This compound and Temozolomide operate through fundamentally different mechanisms to induce cancer cell death.
-
This compound: As an OXPHOS inhibitor, this compound disrupts the primary energy production pathway in cancer stem cells, which are thought to rely more on mitochondrial respiration.[1] It specifically inhibits F0F1 ATP synthase (Complex V) in the electron transport chain.[1][2] This leads to a rapid depletion of ATP, compromised oxygen consumption, upregulation of the stress-response protein ATF4, suppression of the mTOR pathway effector phospho-S6, and subsequent cell cycle arrest and apoptosis.[1] Its efficacy appears to be independent of the tumor's genetic composition, targeting a metabolic vulnerability common to many cancer cells.[9][10][11]
-
Temozolomide (TMZ): TMZ is a DNA alkylating agent.[6] It crosses the blood-brain barrier and methylates DNA, primarily at the O6 position of guanine.[7] This DNA damage, if not repaired, leads to futile mismatch repair cycles, resulting in DNA double-strand breaks and ultimately, apoptosis.[6] The efficacy of TMZ is heavily dependent on the status of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT).[7] Tumors with a methylated MGMT promoter express lower levels of the MGMT protein and are therefore more sensitive to TMZ treatment.[6][7]
Signaling Pathway of this compound in Glioblastoma
Caption: this compound's mechanism of action in glioblastoma mitochondria.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and its pharmacologically stable analog, S-Gboxin, compared to normal cells and the standard-of-care, Temozolomide.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Type | Description | This compound IC50 (nM) | Temozolomide IC50 (µM) | Reference |
| HTS Cells | Mouse Glioblastoma Stem-like Cells | ~200 - 400 | Varies (often >50 µM) | [1] |
| ts12017 | Primary Human GBM Cells | ~500 | Not Reported | [1] |
| ts1156 | Primary Human GBM Cells | ~600 | Not Reported | [1] |
| ts603 (IDH1 mutant) | Primary Human GBM Cells | ~700 | Not Reported | [1] |
| MEFs | Mouse Embryonic Fibroblasts (Normal) | > 15,000 | Not Applicable | [1] |
| Astrocytes | Neonatal Astrocytes (Normal) | > 15,000 | Not Applicable | [1] |
| U87MG | Human Glioblastoma Cell Line | Not Reported | ~100 - 300 (TMZ-sensitive) | [12] |
Note: IC50 values for TMZ are highly variable based on the MGMT promoter status of the cell line.
Table 2: In Vivo Efficacy of S-Gboxin in Mouse Models
| Model | Treatment Group | Outcome | Reference |
| Mouse GBM Allograft (Flank) | Vehicle Control | Tumor Volume: ~1500 mm³ at Day 25 | [1] |
| S-Gboxin (10 mg/kg/day) | Tumor Volume: < 500 mm³ at Day 25 | [1] | |
| Human GBM PDX (Flank) | Vehicle Control | Significant tumor growth | [1] |
| S-Gboxin (10 mg/kg/day) | Significant attenuation of tumor growth | [1] | |
| Orthotopic Mouse GBM | Vehicle Control | Median Survival: ~28 days | [1] |
| S-Gboxin (10 mg/kg/day) | Median Survival: ~40 days (Enhanced survival) | [1] |
Impact on Glioblastoma Subtypes
While the foundational study on this compound did not explicitly classify the tested primary human GBM cells (ts12017, ts1156, ts603) into Proneural or Mesenchymal subtypes, it did establish that this compound's toxicity extends to human GBM cells with different mutational profiles.[1] The core mechanism—targeting a metabolic vulnerability in mitochondrial pH and membrane potential—is proposed to be independent of the specific genetic drivers that often define the subtypes.[9][11]
-
Mesenchymal Subtype: This subtype is associated with inflammation, invasion, and resistance to therapy.[13] Given that cancer stem cells within mesenchymal tumors may rely heavily on mitochondrial metabolism, this compound's mechanism is theoretically well-suited to target this aggressive subtype.
-
Proneural Subtype: This subtype is characterized by mutations in genes like IDH1 and TP53 and is often associated with a slightly better prognosis, though recurrence is common.[4][5] The this compound study included an IDH1-mutant human GBM line (ts603) and demonstrated its sensitivity to the drug, suggesting efficacy against the Proneural subtype.[1]
Further research is required to directly compare the efficacy of this compound across a panel of well-characterized Proneural and Mesenchymal patient-derived xenografts.
Experimental Protocols
A. Cell Viability Assay (CellTiter-Glo®)
This protocol is based on the methods used in the initial this compound screening.[1]
-
Cell Seeding: Plate GBM cells (e.g., HTS cells) or normal control cells (e.g., astrocytes) in 96-well plates at a density of 1,000-5,000 cells per well in their respective culture media.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0 to 15 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 96 hours under appropriate conditions (e.g., 37°C, 5% CO2).
-
Lysis and Luminescence Reading: Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC50 value.
B. Western Blot Analysis for Signaling Proteins
This protocol is used to detect changes in protein expression, such as ATF4 and phospho-S6.[1]
-
Cell Treatment & Lysis: Treat GBM cells with this compound (e.g., 1 µM) or DMSO for a specified time (e.g., 6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-ATF4, anti-phospho-S6, anti-Actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
C. In Vivo Tumor Growth Assay (Xenograft Model)
This protocol outlines the methodology for assessing the anti-tumor activity of S-Gboxin in vivo.[1]
-
Cell Implantation: Subcutaneously inject primary human GBM cells (e.g., 1x10^6 cells mixed with Matrigel) into the flanks of immunocompromised mice (e.g., NSG mice).
-
Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Treatment Administration: Administer S-Gboxin (e.g., 10 mg/kg) or vehicle control daily via intraperitoneal (IP) injection.
-
Monitoring: Monitor tumor volume using caliper measurements (Volume = 0.5 x Length x Width²) and mouse body weight every 2-3 days. Observe for any signs of toxicity.
-
Endpoint & Analysis: Continue treatment for a predefined period (e.g., 3-4 weeks) or until tumors in the control group reach the maximum allowed size. Euthanize the mice, excise the tumors, and perform histological (H&E) and immunohistochemical (e.g., Ki67) analysis.
Experimental Workflow Diagram
Caption: Workflow from this compound discovery to preclinical evaluation.
Conclusion and Future Directions
This compound represents a significant departure from conventional DNA-damaging chemotherapies for glioblastoma. Its unique mechanism of targeting a metabolic vulnerability in cancer cell mitochondria offers a therapeutic strategy that is potent, selective, and potentially effective against tumors resistant to standard treatments.[1][9] While initial studies are promising and demonstrate efficacy in various GBM models, including an IDH1-mutant line, further investigation is crucial.[1]
Future research should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of this compound/S-Gboxin against Temozolomide in patient-derived xenograft models representing the distinct Proneural and Mesenchymal subtypes.
-
Combination Therapies: Investigating potential synergistic effects when this compound is combined with standard radiation therapy or other targeted agents. A recent study suggests that combining S-Gboxin with AMPK inhibition dramatically enhances cell death.[14]
-
Biomarker Identification: Although this compound's efficacy appears broad, identifying biomarkers that could predict patient response would be invaluable for clinical trial design.
-
Clinical Translation: The ongoing compassionate use trial for S-Gboxin in diffuse midline glioma is a critical first step in evaluating its safety and efficacy in patients.[15]
By exploiting the unique metabolic landscape of glioblastoma cells, this compound and its analogs hold the potential to overcome the limitations of current therapies and improve outcomes for patients with this devastating disease.
References
- 1. This compound is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mskcc.org [mskcc.org]
- 4. mdpi.com [mdpi.com]
- 5. The clinical value of proneural, classical and mesenchymal protein signatures in WHO 2021 adult-type diffuse lower-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glioblastoma vs temozolomide: can the red queen race be won? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. cns.org [cns.org]
- 14. academic.oup.com [academic.oup.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Validating Gboxin's Efficacy: A Comparative Guide to its Reliance on Mitochondrial Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gboxin's performance against other mitochondrially-targeted agents, with a focus on the critical role of mitochondrial membrane potential in its anti-cancer efficacy. Experimental data is presented to support these comparisons, and detailed protocols for key assays are provided to facilitate reproducibility.
Introduction: The Promise of Targeting Cancer Metabolism
Cancer cells exhibit distinct metabolic reprogramming to fuel their rapid proliferation and survival. One of the key alterations is the maintenance of a high mitochondrial membrane potential (ΔΨm). This elevated potential is crucial for ATP production, redox balance, and the avoidance of apoptosis. This compound, a novel small molecule, has emerged as a promising therapeutic agent that specifically targets cancer cells by exploiting their dependence on a hyperpolarized mitochondrial inner membrane. This guide delves into the experimental validation of this compound's mechanism and compares its efficacy to other compounds that interfere with mitochondrial function.
Mechanism of Action: this compound's Dependence on Mitochondrial Membrane Potential
This compound is an oxidative phosphorylation (OXPHOS) inhibitor that selectively targets and inhibits the F0F1 ATP synthase (Complex V) of the electron transport chain.[1][2] Its efficacy is intrinsically linked to the high mitochondrial membrane potential characteristic of many cancer cells, including glioblastoma.[1][3]
The prevailing model for this compound's action involves:
-
Accumulation Driven by High ΔΨm: this compound is a positively charged molecule. The highly negative mitochondrial matrix of cancer cells, a consequence of their hyperpolarized inner membrane, drives the accumulation of this compound within the mitochondria.[1][4]
-
Inhibition of F0F1 ATP Synthase: Once concentrated in the mitochondrial matrix, this compound inhibits the activity of F0F1 ATP synthase.[1][2] This disruption of ATP synthesis leads to an energy crisis within the cancer cell.
-
Downstream Signaling and Cell Death: The inhibition of OXPHOS and subsequent energy depletion triggers a cascade of downstream signaling events, including the activation of the AMP-activated protein kinase (AMPK) pathway and the integrated stress response, mediated by activating transcription factor 4 (ATF4).[1][3] Ultimately, this leads to cell cycle arrest and apoptosis.[1]
-
Role of the Mitochondrial Permeability Transition Pore (mPTP): The functionality of the mitochondrial permeability transition pore (mPTP) plays a crucial role in determining sensitivity to this compound. In normal cells with a functional mPTP, the pore can open to dissipate the high mitochondrial membrane potential, thus preventing the excessive accumulation of this compound.[1][5] Many cancer cells, however, exhibit impaired mPTP function, leading to the sustained hyperpolarization that facilitates this compound's selective toxicity.[1][5]
Comparative Efficacy of Mitochondrial Inhibitors
The selective action of this compound on cancer cells with high mitochondrial membrane potential distinguishes it from other mitochondrial inhibitors. The following tables summarize the cytotoxic effects of this compound and its comparators in glioblastoma cell lines and normal cells.
Table 1: Comparative Cytotoxicity (IC50) of Mitochondrial Inhibitors in Glioblastoma (U87MG) and Normal Astrocytes
| Compound | Target | U87MG IC50 | Normal Human Astrocytes IC50 | Selectivity Index (Normal/Cancer) |
| This compound | F0F1 ATP Synthase | ~1 µM[1] | >10 µM[1] | >10 |
| Metformin | Complex I | ~2.5 mM[6] | - | - |
| IACS-010759 | Complex I | Data not available in U87MG | - | - |
Note: IC50 values can vary between studies depending on the experimental conditions (e.g., incubation time, cell density). The data presented here is for comparative purposes.
Table 2: Effect of Mitochondrial Inhibitors on Mitochondrial Membrane Potential (ΔΨm)
| Compound | Effect on ΔΨm in Cancer Cells | Mechanism |
| This compound | Initial hyperpolarization followed by depolarization[1] | Inhibition of F0F1 ATP synthase leads to a backup of the proton gradient, initially increasing the potential. Prolonged inhibition and cellular stress lead to depolarization. |
| Metformin | Depolarization | Inhibition of Complex I disrupts the electron transport chain, leading to a decrease in the proton gradient and depolarization. |
| IACS-010759 | Depolarization | Inhibition of Complex I disrupts the electron transport chain, leading to a decrease in the proton gradient and depolarization. |
| FCCP (Control) | Rapid Depolarization | Uncouples the proton gradient from ATP synthesis, causing a rapid collapse of the mitochondrial membrane potential. |
Experimental Protocols
Accurate assessment of mitochondrial membrane potential is critical for validating the mechanism of action of drugs like this compound. The following are detailed protocols for two common methods.
JC-1 Assay for Mitochondrial Membrane Potential
The JC-1 assay is a fluorescent method that utilizes a cationic dye to measure mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a relative measure of mitochondrial polarization.
Materials:
-
JC-1 dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 to 5 x 10^5 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with the desired concentrations of this compound or other compounds for the specified duration. Include a positive control for depolarization (e.g., FCCP) and a vehicle control.
-
JC-1 Staining: Prepare a 1-10 µM working solution of JC-1 in pre-warmed cell culture medium. Remove the treatment medium and add 100 µL of the JC-1 staining solution to each well.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes, protected from light.
-
Washing: Gently aspirate the staining solution and wash the cells twice with 100 µL of pre-warmed PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a plate reader with excitation/emission wavelengths of ~535/595 nm for red fluorescence (J-aggregates) and ~485/535 nm for green fluorescence (JC-1 monomers).
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.
TMRM/TMRE Assay for Mitochondrial Membrane Potential
Tetramethylrhodamine, methyl ester (TMRM) and tetramethylrhodamine, ethyl ester (TMRE) are cell-permeant, cationic fluorescent dyes that accumulate in the mitochondria of living cells in a potential-dependent manner. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.
Materials:
-
TMRM or TMRE dye
-
Cell culture medium
-
PBS
-
96-well black, clear-bottom plates
-
Fluorescence plate reader, fluorescence microscope, or flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the desired compounds for the specified time.
-
TMRM/TMRE Staining: Prepare a working solution of TMRM (typically 20-200 nM) or TMRE in pre-warmed cell culture medium. Remove the treatment medium and add 100 µL of the staining solution to each well.
-
Incubation: Incubate the cells at 37°C for 20-30 minutes, protected from light.
-
Washing (Optional): For microscopy, you can gently wash the cells with pre-warmed PBS to reduce background fluorescence. For plate reader or flow cytometry analysis, washing may not be necessary.
-
Fluorescence Measurement: Measure the fluorescence intensity using appropriate filter sets (for TMRM/TMRE, excitation/emission is ~549/575 nm).
-
Data Analysis: The fluorescence intensity is directly proportional to the mitochondrial membrane potential. A decrease in fluorescence intensity indicates depolarization.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its impact on mitochondrial membrane potential.
Caption: this compound's mechanism of action in cancer cells.
Caption: Experimental workflow for ΔΨm assessment.
Conclusion
The experimental evidence strongly supports the hypothesis that the efficacy of this compound is critically dependent on the high mitochondrial membrane potential of cancer cells. Its ability to selectively accumulate in and disrupt the energy metabolism of tumor cells, while sparing normal cells with lower ΔΨm, presents a promising therapeutic window. In comparison to other mitochondrial inhibitors like metformin and IACS-010759, this compound's unique reliance on this cancer-specific phenotype, coupled with the role of the mPTP in resistance, offers a distinct mechanism of action. Further research and clinical development of this compound and similar compounds could provide novel and effective strategies for treating aggressive cancers like glioblastoma.
References
- 1. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Facebook [cancer.gov]
- 4. iacs-010759 - My Cancer Genome [mycancergenome.org]
- 5. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Gboxin: A Procedural Guide
A review of the Safety Data Sheet (SDS) from Cayman Chemical indicates that Gboxin is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, standard precautionary measures for handling chemicals should always be followed.
Recommended Disposal Protocol for this compound
In the absence of explicit instructions, the following step-by-step procedure is recommended for the disposal of this compound, treating it as non-hazardous chemical waste.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat. The SDS for this compound does not mandate specific breathing equipment.
Step 2: Containment Solid this compound waste should be collected in a designated, clearly labeled, and sealable container. For solutions containing this compound, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and then place it in the designated solid waste container.
Step 3: Waste Segregation Segregate this compound waste from other laboratory waste streams. It should be treated as non-hazardous chemical waste unless mixed with a hazardous substance.
Step 4: Labeling The waste container must be clearly labeled as "this compound Waste" or with a similar identifier. Include the date of accumulation.
Step 5: Storage Store the sealed this compound waste container in a designated, secure area away from incompatible materials such as strong acids, strong bases, strong oxidizing agents, and strong reducing agents.
Step 6: Disposal Dispose of the contained this compound waste through your institution's chemical waste management program. Follow all local, state, and federal regulations for non-hazardous chemical waste disposal. A crucial environmental precaution is to prevent this compound from entering sewers or surface and ground water.
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound, as detailed in its Safety Data Sheet.
| Property | Value |
| Melting Point/Melting Range | Undetermined |
| Boiling Point/Boiling Range | Undetermined |
| Flash Point | Not applicable |
| Flammability | Product is not flammable |
| Danger of Explosion | Product does not present an explosion hazard |
| Density | Not determined |
| Solubility in Water | Not determined |
This data is based on the Safety Data Sheet provided by Cayman Chemical, last revised on January 17, 2023.
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the reviewed literature. The recommended disposal procedure is based on general laboratory best practices for non-hazardous chemical waste.
This compound Disposal Workflow
The following diagram illustrates the recommended workflow for the proper disposal of this compound in a laboratory setting.
Personal protective equipment for handling Gboxin
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Gboxin. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS), its potent biological activity as an inhibitor of oxidative phosphorylation warrants a cautious approach to handling. Adherence to these best-practice guidelines will help ensure a safe laboratory environment.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is crucial for safe handling and storage.
| Property | Value |
| CAS Number | 2101315-36-8 |
| Molecular Formula | C₂₂H₃₃N₂O₂ • Cl |
| Molecular Weight | 393.0 g/mol |
| Appearance | Solid |
| Solubility | DMF: 10 mg/ml, DMSO: 12 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 10 mg/ml[1] |
| Storage | Store at -20°C for up to 1 month or -80°C for up to 6 months.[2] |
Personal Protective Equipment (PPE)
Although the supplier's SDS does not mandate specific PPE, it is prudent to use standard laboratory personal protective equipment when handling this compound due to its biological effects as an inhibitor of F₀F₁ ATP synthase.[1][3] This is especially important when working with the powdered form or preparing stock solutions.
Recommended PPE:
-
Gloves: Wear two pairs of chemotherapy-rated gloves when handling this compound, especially when there is a risk of direct contact.[4] Change gloves immediately if they become contaminated.
-
Lab Coat: A disposable, solid-front gown is recommended to protect against spills.[5]
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect the eyes from splashes.
-
Respiratory Protection: If there is a risk of aerosolization, such as when weighing the powder, work in a certified chemical fume hood or a biological safety cabinet.[6]
Caption: PPE selection workflow for handling this compound.
Operational Plan for Handling this compound
1. Preparation and Weighing:
-
When working with powdered this compound, conduct all weighing and initial dilutions inside a certified chemical fume hood or a Class II Biosafety Cabinet to prevent inhalation of airborne particles.[6]
-
Use anti-static weigh paper or a weighing boat.
-
Ensure all necessary equipment (spatulas, tubes, solvents) is prepared and within reach to minimize movement and potential for spills.
2. Solution Preparation:
-
Prepare stock solutions in a fume hood.
-
This compound is soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2).[1]
-
Cap vials tightly and vortex or sonicate as needed to ensure complete dissolution.
3. Cell Culture and In Vivo Administration:
-
When adding this compound solutions to cell cultures, wear appropriate PPE.
-
For in vivo studies, exercise caution to avoid needle sticks. Use needle-locking syringes if possible.[5]
-
All animal bedding and waste from treated animals should be handled as hazardous waste.[7]
Spill and Disposal Plan
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
Spill Cleanup:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Assess the Spill:
-
Small Spill (liquid): Absorb with inert material (e.g., absorbent pads, vermiculite).
-
Small Spill (powder): Gently cover with a damp paper towel to avoid creating dust, then wipe up.[5]
-
-
Decontaminate: Clean the spill area with a detergent solution, followed by a water rinse.[5]
-
Dispose: Place all cleanup materials in a sealed, labeled hazardous waste container.
Disposal:
-
Unused this compound: Dispose of as hazardous chemical waste in accordance with institutional and local regulations.
-
Contaminated Materials: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, tubes, absorbent pads) should be collected in a designated, sealed hazardous waste container.[7]
-
Sharps: Needles and syringes used for this compound administration must be disposed of in a designated sharps container for chemotherapy or hazardous drugs.[5]
Caption: Workflow for the proper disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
